molecular formula C8H12N2 B1316776 4-cyclopentyl-1H-Pyrazole CAS No. 90253-22-8

4-cyclopentyl-1H-Pyrazole

Cat. No.: B1316776
CAS No.: 90253-22-8
M. Wt: 136.19 g/mol
InChI Key: LZCWESDQKOJPRL-UHFFFAOYSA-N
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Description

4-cyclopentyl-1H-Pyrazole is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCWESDQKOJPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524006
Record name 4-Cyclopentyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90253-22-8
Record name 4-Cyclopentyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-cyclopentyl-1H-pyrazole. Due to the limited availability of specific experimental data for this exact molecule, this guide draws upon the well-established chemistry of the pyrazole core and data from closely related analogues.

Core Chemical Properties

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structure imparts a unique set of chemical properties, making it a valuable scaffold in medicinal chemistry.[3][4] Pyrazoles are generally stable compounds, resistant to oxidation and reduction, though they can be catalytically hydrogenated.[5]

Table 1: General Physicochemical Properties of the Pyrazole Core

PropertyValue/DescriptionSource
Molecular FormulaC₃H₄N₂[2]
Molecular Weight68.08 g/mol [2]
Melting Point70 °C[5]
AppearanceColorless solid[5]
Acidity/BasicityWeak base (pKb ≈ 11.5)[1]
AromaticityAromatic due to 6 delocalized π-electrons[1]
TautomerismExhibits tautomerism, with the 1H-tautomer being the most common.[5]

Table 2: Predicted Properties of this compound

PropertyPredicted Value/Description
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
LogPEstimated between 2.8 and 3.5, indicating moderate lipophilicity.[6]
SolubilityExpected to have low aqueous solubility but good solubility in organic solvents.

Synthesis of this compound

Experimental Protocol: Knorr Pyrazole Synthesis (General Procedure)

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] To synthesize a 4-substituted pyrazole, a correspondingly substituted 1,3-dicarbonyl is required.

Materials:

  • A suitable 1,3-dicarbonyl precursor to introduce the cyclopentyl group at the 4-position.

  • Hydrazine hydrate

  • Ethanol or acetic acid as solvent

  • Hot plate with stirring capabilities

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[7]

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise.[7] The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (typically around 100°C) and maintain for 1-2 hours, monitoring the reaction progress by TLC.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to yield the pure pyrazole derivative.[7]

Spectroscopic Characterization

The structure of pyrazole derivatives is typically confirmed using NMR and mass spectrometry.

Table 3: Expected NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicityNotes
¹H NMR~7.2-7.8SingletProtons on the pyrazole ring. For a 4-substituted pyrazole, two singlets would be expected for the C3-H and C5-H protons.
¹H NMR~1.2-2.5MultipletProtons of the cyclopentyl group.[6]
¹³C NMR~100-140-Carbons of the pyrazole ring.
¹³C NMR~25-45-Carbons of the cyclopentyl group.

Mass Spectrometry:

The mass spectrum of pyrazoles typically shows a prominent molecular ion peak. Fragmentation patterns often involve the loss of HCN from the molecular ion.[8]

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][9]

Derivatives of the closely related 4-(cyclopentylmethyl)-1H-pyrazole have been shown to act as selective positive allosteric modulators of the M₄ muscarinic acetylcholine receptor (M₄ mAChR).[6] This suggests that this compound could potentially interact with G-protein coupled receptors (GPCRs).

Below is a generalized diagram illustrating a potential experimental workflow for the synthesis and characterization of this compound, and a hypothetical signaling pathway it might modulate based on its structural analogs.

G cluster_synthesis Synthesis Workflow cluster_analysis Characterization start 1,3-Dicarbonyl Precursor + Hydrazine Hydrate reaction Knorr Cyclocondensation (Ethanol, Reflux) start->reaction workup Reaction Work-up (Solvent Removal/Precipitation) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms

General workflow for the synthesis and characterization of this compound.

G cluster_pathway Hypothetical GPCR Signaling Pathway Modulation ligand This compound (Hypothetical Modulator) receptor G-Protein Coupled Receptor (e.g., M₄ mAChR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Changes Level of cellular_response Cellular Response second_messenger->cellular_response Leads to

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of 4-cyclopentyl-1H-pyrazole. Given the specificity of this compound, this guide outlines a representative synthetic protocol based on established pyrazole synthesis methodologies and provides estimated characterization data derived from closely related analogs.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The pyrazole scaffold is a key component in numerous pharmaceuticals. The synthesis and characterization of novel pyrazole derivatives, such as this compound, are crucial for the discovery of new therapeutic agents.

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2] A plausible route to this compound involves the synthesis of a suitable cyclopentyl-substituted 1,3-dicarbonyl precursor, followed by its reaction with hydrazine hydrate.

A representative 1,3-dicarbonyl precursor for this synthesis is 3-cyclopentyl-2,4-pentanedione. Its synthesis can be achieved via a Claisen condensation reaction.[1][3]

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of 3-cyclopentyl-2,4-pentanedione from ethyl cyclopentanecarboxylate and acetone, followed by the cyclization with hydrazine hydrate to yield the target compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-cyclopentyl-2,4-pentanedione cluster_step2 Step 2: Synthesis of this compound start1 Ethyl cyclopentanecarboxylate + Acetone reagent1 Sodium ethoxide, Toluene, Reflux start1->reagent1 product1 3-cyclopentyl-2,4-pentanedione reagent1->product1 reagent2 Hydrazine hydrate, Ethanol, Reflux product1->reagent2 product2 This compound reagent2->product2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyl-2,4-pentanedione (A Representative Precursor)

This protocol is based on the general principles of the Claisen condensation.[1][3]

ParameterValue
Reactants Ethyl cyclopentanecarboxylate, Acetone, Sodium ethoxide
Solvent Toluene
Temperature Reflux
Reaction Time 4-6 hours
Work-up Acidic work-up (e.g., dilute HCl), followed by extraction with an organic solvent (e.g., ethyl acetate).
Purification Distillation under reduced pressure or column chromatography.

Detailed Methodology:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in dry toluene, a mixture of ethyl cyclopentanecarboxylate (1 equivalent) and dry acetone (1.2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or silica gel column chromatography to afford 3-cyclopentyl-2,4-pentanedione.

Step 2: Synthesis of this compound

This protocol is based on the Knorr pyrazole synthesis.[1]

ParameterValue
Reactants 3-cyclopentyl-2,4-pentanedione, Hydrazine hydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Removal of solvent under reduced pressure, followed by extraction.
Purification Recrystallization or column chromatography.

Detailed Methodology:

  • A solution of 3-cyclopentyl-2,4-pentanedione (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours, with monitoring by TLC.

  • Upon completion, the ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.

Characterization of this compound

As no direct experimental data for this compound is readily available, the following characterization data is estimated based on known data for other 4-alkyl-pyrazoles and general principles of spectroscopy.

Physical Properties (Estimated)
PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow solid or oil
Boiling Point Estimated to be in the range of 220-240 °C
Spectroscopic Data (Estimated)

¹H NMR Spectroscopy (Estimated)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H
~7.5 - 7.7s2HH-3, H-5 (pyrazole ring)
~2.8 - 3.0m1HC-H (cyclopentyl, methine)
~1.5 - 1.9m8HC-H (cyclopentyl, methylene)

¹³C NMR Spectroscopy (Estimated)

Chemical Shift (δ, ppm)Assignment
~135 - 138C-3, C-5 (pyrazole ring)
~115 - 118C-4 (pyrazole ring)
~35 - 38C-methine (cyclopentyl)
~32 - 35C-methylene (cyclopentyl, adjacent to methine)
~25 - 28C-methylene (cyclopentyl)

Mass Spectrometry (Estimated)

m/zInterpretation
136[M]⁺ (Molecular ion)
108[M - N₂]⁺
95[M - C₃H₅]⁺
68[M - C₅H₉]⁺
41[C₃H₅]⁺

Infrared (IR) Spectroscopy (Estimated)

Wavenumber (cm⁻¹)Assignment
3150 - 3300N-H stretching
2850 - 2960C-H stretching (aliphatic)
~1550C=N stretching
~1450C-H bending (aliphatic)
Characterization Workflow

A typical workflow for the characterization of a newly synthesized compound like this compound is outlined below.

Characterization_Workflow cluster_purification Purification cluster_analysis Structural Analysis cluster_properties Physical Properties Purification Crude Product (from synthesis) ColumnChromatography Column Chromatography Purification->ColumnChromatography Recrystallization Recrystallization Purification->Recrystallization PureProduct Pure this compound ColumnChromatography->PureProduct Purity Check (TLC, NMR) Recrystallization->PureProduct Purity Check (TLC, NMR) NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (MS) PureProduct->MS IR IR Spectroscopy PureProduct->IR MeltingPoint Melting Point Determination PureProduct->MeltingPoint ElementalAnalysis Elemental Analysis PureProduct->ElementalAnalysis PureProduct->ElementalAnalysis

References

4-Cyclopentyl-1H-pyrazole (CAS: 90253-22-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its structural motifs are found in a variety of biologically active compounds, highlighting its potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource
CAS Number 90253-22-8Commercial Suppliers
Molecular Formula C₈H₁₂N₂Calculated
Molecular Weight 136.19 g/mol Calculated
Appearance Likely a solid or oil at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from pyrazole chemistry
Purity Commercially available with purity typically ≥95%Commercial Suppliers

Synthesis of this compound

The synthesis of 4-substituted pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Pathway: Knorr Pyrazole Synthesis

A plausible and widely used method for the synthesis of this compound is the Knorr pyrazole synthesis. This involves the reaction of a β-ketoaldehyde or a related precursor bearing a cyclopentyl group with hydrazine.

Experimental Protocol:

  • Preparation of the 1,3-Dicarbonyl Precursor: A suitable starting material would be a 1,3-dicarbonyl compound containing a cyclopentyl moiety at the 2-position, such as 2-(cyclopentylmethyl)-3-oxobutanal or a protected form thereof.

  • Cyclocondensation Reaction:

    • Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

    • Add hydrazine hydrate (1-1.2 equivalents) to the solution. The reaction can be catalyzed by the addition of a small amount of acid.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent is removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_end Final Product start1 Cyclopentyl-substituted 1,3-Dicarbonyl step1 Cyclocondensation in Solvent (e.g., Ethanol) start1->step1 start2 Hydrazine Hydrate start2->step1 step2 Solvent Removal step1->step2 step3 Extraction step2->step3 step4 Column Chromatography step3->step4 end_product This compound step4->end_product

A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

TechniqueExpected Features
¹H NMR - Signals corresponding to the pyrazole ring protons. - A multiplet for the methine proton of the cyclopentyl group attached to the pyrazole ring. - A series of multiplets for the methylene protons of the cyclopentyl ring. - A broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR - Resonances for the carbon atoms of the pyrazole ring. - A signal for the methine carbon of the cyclopentyl group. - Signals for the methylene carbons of the cyclopentyl group.
IR Spectroscopy - An N-H stretching band in the region of 3100-3300 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the pyrazole ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 136.19. - Fragmentation patterns consistent with the loss of the cyclopentyl group and other fragments from the pyrazole ring.

Biological Activity and Applications in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The pyrazole scaffold is a key component in several approved drugs, such as the anti-inflammatory drug celecoxib.

Role as a Protein Degrader Building Block

A significant application of this compound is its use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

PROTAC Mechanism of Action

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing this compound moiety) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

The general mechanism of action for a PROTAC molecule.

In the context of PROTACs, the this compound moiety can serve as a core scaffold or a linker element that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. The cyclopentyl group can provide desirable physicochemical properties, such as improved cell permeability and metabolic stability, which are crucial for the efficacy of a PROTAC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from the closely related 4-cyclopropyl-1H-pyrazole suggests that it should be handled with care in a well-ventilated area. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation and may be harmful if swallowed.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not specifically documented, synthesis and its utility in the construction of complex molecules like PROTACs make it an important tool for researchers. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrazole ring substituted with a cyclopentyl group, imparts a unique combination of physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The addition of a cyclopentyl group can influence key parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂N/A
Molecular Weight 136.19 g/mol N/A
Melting Point 84.5-85.0 °C[1]
Boiling Point (Predicted) 289.2 ± 9.0 °C[1]
Density (Predicted) 1.094 ± 0.06 g/cm³[1]
pKa (Predicted) 14.78 ± 0.50[1]
LogP (Estimated) 2.8–3.5 (for 4-(cyclopentylmethyl)-1H-pyrazole)[2]

Note: Some of the data presented are predicted values and should be confirmed through experimental analysis. The LogP value is an estimation for a closely related analog and serves as an indicator of the lipophilicity of this compound.

Experimental Protocols

A plausible synthetic route for this compound could involve the reaction of a cyclopentyl-substituted 1,3-dicarbonyl compound with hydrazine. The following is a generalized experimental protocol that can be adapted and optimized for the specific synthesis of this compound.

General Synthesis Protocol for 4-Substituted Pyrazoles:

Reaction: Condensation of a β-dicarbonyl compound with hydrazine.

Materials:

  • Cyclopentyl-substituted 1,3-dicarbonyl precursor (e.g., 2-(cyclopentylmethyl)malondialdehyde or a protected equivalent)

  • Hydrazine hydrate or hydrazine hydrochloride

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of mineral acid)

  • Sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclopentyl-substituted 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. If using hydrazine hydrochloride, a base such as triethylamine should be added to neutralize the salt.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development & Experimental Workflows

While specific biological data for this compound is not extensively published, the pyrazole scaffold is a cornerstone in medicinal chemistry. Derivatives of pyrazole have been shown to exhibit a wide array of pharmacological activities. Therefore, it is plausible that this compound could serve as a valuable building block or lead compound in various drug discovery programs.

A general experimental workflow for the initial biological evaluation of a novel compound like this compound would typically involve a series of in vitro assays to assess its potential therapeutic activity and to elucidate its mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_validation Hit Validation & MoA Studies synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization primary_screening Primary Screening (e.g., Kinase Panel, GPCR Panel) characterization->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Assays (IC50/EC50 Determination) hit_identification->dose_response secondary_assays Secondary/Functional Assays (e.g., Cellular Assays) dose_response->secondary_assays mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, qPCR) secondary_assays->mechanism_of_action

A generalized experimental workflow for the synthesis and initial biological evaluation of this compound.

Given the known activities of other pyrazole-containing molecules, one could hypothesize that this compound might interact with signaling pathways relevant to inflammation or cell proliferation. For instance, many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes or various protein kinases. A hypothetical signaling pathway that could be investigated is presented below.

signaling_pathway stimulus Pro-inflammatory Stimulus (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimulus->receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) receptor->signaling_cascade enzyme Target Enzyme (e.g., COX-2, Kinase) signaling_cascade->enzyme product Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) enzyme->product compound This compound (Hypothetical Inhibitor) compound->enzyme

A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.

Conclusion

This compound represents a molecule of significant interest for researchers in the field of drug discovery. Its physicochemical profile suggests good potential for oral bioavailability and cell permeability, making it a promising starting point for the design of new therapeutic agents. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a solid foundation of its known and predicted properties, along with a generalized, adaptable protocol for its synthesis. The provided diagrams for a potential experimental workflow and a hypothetical signaling pathway serve to illustrate the logical progression of research and the potential mechanisms of action that could be explored for this and related pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound and to unlock its full potential in the development of novel pharmaceuticals.

References

4-cyclopentyl-1H-pyrazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The addition of a cyclopentyl group can influence the molecule's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and available technical data for this compound.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring), with a cyclopentyl substituent attached to the carbon atom at the fourth position of the ring.

Molecular Properties
PropertyValue
Molecular Formula C8H12N2[1][2]
Molecular Weight 136.19 g/mol [1][2]
CAS Number 90253-22-8[1][2][3][4][5]

Physicochemical Properties

Spectroscopic Data

Specific spectroscopic data for this compound is not extensively reported. For analogous pyrazole derivatives, the following general characteristics are observed:

  • ¹H NMR: Protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The protons of the cyclopentyl group would be expected in the aliphatic region.

  • ¹³C NMR: The carbon atoms of the pyrazole ring would resonate in the aromatic region, while the cyclopentyl carbons would appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the pyrazole ring and C-H stretching for both the aromatic ring and the aliphatic cyclopentyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and cyclopentyl moieties.

Experimental Protocols: Synthesis of 4-Substituted Pyrazoles

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, general methods for the synthesis of 4-substituted pyrazoles can be adapted. One common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. For the synthesis of a 4-alkyl-pyrazole, a multi-step synthesis is often required, which may involve the initial formation of a pyrazole ring followed by the introduction of the alkyl group at the 4-position via a cross-coupling reaction.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

The Ascendant Therapeutic Potential of 4-Cyclopentyl-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this privileged class of heterocycles, derivatives featuring a cyclopentyl moiety at the 4-position are emerging as a promising chemotype with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of 4-cyclopentyl-1H-pyrazole derivatives. We present a consolidated view of their activity as inhibitors of metalloproteases and modulators of G-protein coupled receptors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular mechanisms. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and advancement of this compelling class of compounds.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are integral components in a multitude of clinically approved drugs and investigational agents. Their synthetic tractability and ability to engage in diverse biological interactions have cemented their status as a "privileged scaffold" in drug discovery. The substitution pattern on the pyrazole ring dictates the pharmacological profile, and in recent years, the introduction of a cyclopentyl group at the 4-position has yielded compounds with noteworthy biological activities. This guide focuses specifically on the burgeoning class of this compound derivatives, highlighting their potential as modulators of key physiological and pathological processes.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing a cyclopentyl group.

A general synthetic approach is outlined below:

Synthesis General Synthesis of 4-Cyclopentyl-1H-pyrazoles cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopentyl_Dicarbonyl Cyclopentyl-substituted 1,3-dicarbonyl Cyclocondensation Cyclocondensation Cyclopentyl_Dicarbonyl->Cyclocondensation Hydrazine Hydrazine or substituted hydrazine Hydrazine->Cyclocondensation Pyrazole_Product This compound derivative Cyclocondensation->Pyrazole_Product Dehydration

Caption: General synthetic route to 4-cyclopentyl-1H-pyrazoles.

One documented method for the synthesis of a precursor to certain this compound derivatives involves the N-alkylation of a pyrazole boronic ester with cyclopentylmethyl bromide. The resulting 1-(cyclopentylmethyl)-pyrazole boronic ester can then undergo Suzuki coupling reactions to introduce further diversity.[1]

Biological Activities and Quantitative Data

The this compound scaffold has been identified as a key pharmacophore in at least two distinct areas of therapeutic interest: metalloprotease inhibition and G-protein coupled receptor (GPCR) modulation.

Meprin α and Meprin β Inhibition

Meprins are zinc-dependent metalloproteases implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[2] A recent study identified a 3,5-disubstituted-4-hydroxymethyl-1H-pyrazole derivative bearing a cyclopentyl moiety at one of the aryl-substituting positions as a potent inhibitor of both meprin α and meprin β.

Compound IDR (Position 5)Meprin α Ki (app) (nM)Meprin β Ki (app) (nM)Selectivity Factor (β/α)
14c Cyclopentyl241104.6

Data extracted from literature.[2]

The cyclopentyl-containing derivative 14c exhibited potent, low nanomolar inhibition of meprin α and demonstrated a degree of selectivity over meprin β.[2] This finding suggests that the cyclopentyl group is well-tolerated within the active site of these enzymes and contributes favorably to the binding affinity.

M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulation

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key target for the treatment of neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine. A series of pyrazol-4-yl-pyridine derivatives have been investigated as M4 PAMs, with several analogs featuring a 1-(cyclopentylmethyl) substituent on the pyrazole ring.

Compound IDR1 (Pyridine)R2 (Lactam)M4 EC50 (nmol/L)
8 MeH120
9 CNH33
10 MeMe87
11 CNMe39
12 CNCH2CH2F42
13 CNCH2CH2CH2F202

All compounds share a 1-(cyclopentylmethyl)-1H-pyrazol-4-yl core attached to a substituted pyridine lactam. Data extracted from literature.[1]

These compounds demonstrate that the 1-(cyclopentylmethyl)-1H-pyrazole moiety is a viable scaffold for the development of potent M4 PAMs, with EC50 values in the nanomolar range.[1]

Experimental Protocols

Meprin α and Meprin β Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against meprin α and meprin β.

Meprin_Assay Meprin Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution Enzyme_Prep Prepare 2x enzyme solution (meprin α or β) in assay buffer Add_Enzyme Add 5 µL of 2x enzyme solution to 384-well plate Enzyme_Prep->Add_Enzyme Compound_Prep Prepare test compounds and pharmacological control (actinonin) Add_Compound Add 75 nL of test compound or control Compound_Prep->Add_Compound Add_Enzyme->Add_Compound Incubate_1 Incubate for 30 min at RT Add_Compound->Incubate_1 Add_Substrate Add 5 µL of 2x substrate solution (e.g., Mca-YVADAPK-K(Dnp)) Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence to determine rate of hydrolysis Add_Substrate->Measure_Fluorescence

Caption: Workflow for meprin inhibition assay.

Materials:

  • Recombinant human meprin α and meprin β

  • Assay buffer (e.g., 50 mM HEPES, 0.01% Brij-35, pH 7.5)

  • Test compounds and a known inhibitor (e.g., actinonin)

  • Fluorogenic substrate (e.g., Mca-YVADAPK-K(Dnp) for meprin α)

  • 384-well solid bottom black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 2x working solution of the meprin enzyme in assay buffer.

  • Add 5 µL of the 2x enzyme solution to the wells of a 384-well plate.

  • Add 75 nL of the test compounds at various concentrations or a control inhibitor.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 5 µL of a 2x solution of the fluorogenic substrate.

  • Immediately begin measuring the fluorescence intensity over time to determine the rate of substrate hydrolysis.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.[2][3]

M4 Positive Allosteric Modulator Calcium Mobilization Assay

This protocol describes a common method for evaluating the activity of M4 PAMs by measuring changes in intracellular calcium levels.

M4_PAM_Assay M4 PAM Calcium Mobilization Assay cluster_cell_prep Cell Preparation cluster_assay_exec Assay Execution Cell_Culture Culture cells expressing human M4 receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Preincubation Preincubate cells with test compound or vehicle Dye_Loading->Preincubation Agonist_Addition Add a submaximal concentration (EC20) of acetylcholine Preincubation->Agonist_Addition Measure_Fluorescence Measure fluorescence changes using a FLEXstation or similar Agonist_Addition->Measure_Fluorescence

Caption: Workflow for M4 PAM calcium mobilization assay.

Materials:

  • Cell line stably expressing the human M4 muscarinic receptor

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Test compounds

  • Acetylcholine

  • Fluorescence imaging plate reader (e.g., FLEXstation)

Procedure:

  • Seed the M4 receptor-expressing cells into a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with the test compounds at various concentrations for a defined period.

  • Add a submaximal (EC20) concentration of acetylcholine to stimulate the M4 receptor.

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the EC50 of the test compounds in potentiating the acetylcholine response.

Signaling Pathways

M4 Muscarinic Acetylcholine Receptor Signaling

The M4 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ-subunits can also modulate other effectors, such as ion channels. Positive allosteric modulators, like the 1-(cyclopentylmethyl)-pyrazole derivatives, bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine, thereby potentiating this inhibitory signaling cascade.

M4_Signaling M4 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds PAM 4-Cyclopentyl-pyrazole Derivative (PAM) PAM->M4R Enhances binding G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Simplified M4 receptor signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The demonstrated potent activity of its derivatives as both meprin inhibitors and M4 positive allosteric modulators highlights the diverse biological targets that can be engaged by this chemotype. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to further optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the biological screening of this compound derivatives against a wider range of targets, particularly kinases and other GPCRs, where pyrazoles have historically shown significant activity.

  • Conducting detailed SAR studies to elucidate the key structural features of the cyclopentyl group and other substituents that govern target affinity and selectivity.

  • Investigating the in vivo efficacy and safety of lead compounds in relevant animal models of disease.

References

discovery and history of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide delves into the historical milestones of pyrazole-based compounds, from their initial discovery to their evolution into highly specific and potent drugs. We will explore the key chemical syntheses, mechanisms of action, and the quantitative data that underscore their therapeutic importance, with a particular focus on their role as anti-inflammatory agents.

The Genesis of Pyrazoles: Discovery and Early Syntheses

The history of pyrazoles began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating derivatives of quinine, Knorr synthesized the first pyrazole derivative, 1-phenyl-2,3-dimethyl-5-pyrazolone, which was subsequently named Antipyrine. This discovery was a direct result of the condensation reaction between ethyl acetoacetate and phenylhydrazine. Antipyrine quickly found clinical application as an analgesic and antipyretic, marking the entry of pyrazole-based compounds into the pharmacopeia.

Following the success of Antipyrine, further research led to the development of other pyrazolone derivatives. Aminopyrine, a more potent analgesic, was synthesized in 1896. However, concerns over its toxicity, specifically agranulocytosis, later limited its use. Another significant early pyrazole was Phenylbutazone, introduced in 1949, which exhibited potent anti-inflammatory properties and was widely used for treating arthritis.

Key Historical Milestones
YearCompound/DiscoverySignificance
1883AntipyrineFirst synthetic pyrazole-based drug; analgesic and antipyretic.
1896AminopyrineA more potent analgesic derivative of Antipyrine.
1949PhenylbutazoneA potent non-steroidal anti-inflammatory drug (NSAID) for arthritis.
1951SulfinpyrazoneA uricosuric agent used for treating gout.
1998Celecoxib (Celebrex)First selective COX-2 inhibitor for inflammation with reduced gastrointestinal side effects.

Mechanism of Action: From Non-Selective COX Inhibition to COX-2 Selectivity

The primary mechanism of action for the early pyrazole-based anti-inflammatory drugs like Phenylbutazone is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. However, COX-1 is also constitutively expressed in various tissues, including the gastric mucosa, where it plays a protective role. The non-selective inhibition of COX-1 by early NSAIDs led to common side effects such as gastric ulcers and bleeding.

The quest for safer anti-inflammatory drugs spurred the development of selective COX-2 inhibitors. This new class of drugs was designed to selectively target the COX-2 enzyme, which is primarily upregulated at sites of inflammation, while sparing the protective COX-1. Celecoxib (Celebrex), approved in 1998, was the first selective COX-2 inhibitor to reach the market and is based on a diaryl-substituted pyrazole scaffold.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (Gastric Protection, etc.) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory NSAIDs Non-selective NSAIDs (e.g., Phenylbutazone) NSAIDs->COX1 NSAIDs->COX2 COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole-Based NSAIDs.

Experimental Protocols

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)

A foundational method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis. The following is a representative protocol for the synthesis of a key precursor to Antipyrine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (0.1 mol) in ethanol (50 mL).

  • To this solution, add ethyl acetoacetate (0.1 mol) dropwise with constant stirring.

  • After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to cool to room temperature, during which the product will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product EAA Ethyl Acetoacetate Condensation Condensation EAA->Condensation PH Phenylhydrazine PH->Condensation Cyclization Cyclization Condensation->Cyclization PMP 1-Phenyl-3-methyl-5-pyrazolone Cyclization->PMP

Figure 2: Workflow for the Knorr Pyrazole Synthesis.

Quantitative Data: COX Inhibition by Pyrazole-Based NSAIDs

The development of selective COX-2 inhibitors was driven by the need to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The following table summarizes the in vitro inhibitory concentrations (IC50) of key pyrazole-based compounds against COX-1 and COX-2, illustrating the evolution of selectivity.

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (COX-1/COX-2)
Phenylbutazone10250.4
Celecoxib150.04375
Deracoxib3.80.0847.5
Mavacoxib1.80.0920

Data are representative values compiled from various sources and may vary depending on the specific assay conditions.

Modern Perspectives and Future Directions

The pyrazole scaffold continues to be a privileged structure in drug discovery, extending far beyond anti-inflammatory agents. Pyrazole derivatives have been developed as potent and selective inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are implicated in cancer and autoimmune diseases. Furthermore, pyrazole-containing compounds have shown promise as antimicrobial, antiviral, and antidepressant agents. The versatility of the pyrazole ring system, its synthetic accessibility, and its ability to engage in a wide range of biological interactions ensure its continued importance in the development of new therapeutics.

An In-depth Technical Guide to 4-Cyclopentyl-1H-pyrazole Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its inherent stability, synthetic tractability, and ability to participate in various biological interactions make it a cornerstone of modern drug discovery.[3][4] This technical guide focuses on the 4-cyclopentyl-1H-pyrazole core, a specific substitution pattern that has garnered interest for its potential to confer desirable pharmacokinetic and pharmacodynamic properties. This document will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of this compound, with a particular focus on their roles as kinase inhibitors and modulators of G-protein coupled receptors.

The this compound Core: A Privileged Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The cyclopentyl group at the 4-position is a key feature, often introduced to enhance lipophilicity and optimize binding to hydrophobic pockets within target proteins. Structure-activity relationship (SAR) studies on various pyrazole-based kinase inhibitors have indicated that a cyclobutyl or cyclopentyl group at this position can be more optimal for biological activity compared to other substituents like hydrogen, methyl, or phenyl groups.[5]

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes for pyrazole formation. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][7]

General Synthetic Protocols

Protocol 1: Cyclocondensation of a β-Diketone with Hydrazine

A versatile method for constructing the pyrazole ring involves the reaction of a 1,3-diketone with hydrazine hydrate. To synthesize the this compound core, a key intermediate would be a 1,3-diketone bearing a cyclopentyl group at the 2-position.

  • Materials: 2-cyclopentyl-1,3-dicarbonyl compound, hydrazine hydrate, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve the 2-cyclopentyl-1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: From α,β-Unsaturated Ketones (Chalcones)

Chalcones, or α,β-unsaturated ketones, can serve as precursors to pyrazolines, which can then be oxidized to form pyrazoles.

  • Materials: Cyclopentyl-substituted chalcone, hydrazine hydrate, ethanol, oxidizing agent (e.g., bromine, air/DMSO).

  • Procedure:

    • Synthesize the required chalcone via a Claisen-Schmidt condensation of an appropriate ketone and aldehyde.[8]

    • Dissolve the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol and reflux for 6-8 hours.

    • Monitor the formation of the intermediate pyrazoline by TLC.

    • After formation of the pyrazoline, introduce an oxidizing agent. For example, by heating in DMSO under an oxygen atmosphere, to afford the pyrazole.[6]

    • Purify the final product by column chromatography.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Start Start Diketone 2-Cyclopentyl-1,3-dicarbonyl Start->Diketone Condensation Cyclocondensation Diketone->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyrazole This compound Condensation->Pyrazole

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Targets

Analogs and derivatives of this compound have shown promise in modulating the activity of several important therapeutic targets.

Kinase Inhibition

Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] The pyrazole scaffold is a common feature in many kinase inhibitors.

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a key mediator in the transforming growth factor-β (TGF-β) signaling pathway. Overexpression of ALK5 is associated with fibrosis and cancer metastasis.[9] Pyrazole-based compounds have been developed as potent ALK5 inhibitors. While specific data on 4-cyclopentyl derivatives is not extensively published, the general pyrazole scaffold has proven effective.

Signaling Pathway

G TGFb TGFb TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor This compound Analog Inhibitor->ALK5 Inhibits

Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro ALK5 Kinase Assay

  • Objective: To determine the in vitro inhibitory activity of test compounds against ALK5.

  • Materials: Recombinant human ALK5, substrate (e.g., casein), ATP, test compounds, assay buffer, detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the test compound, recombinant ALK5 enzyme, and the substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Quantitative Data for Representative Pyrazole-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)Reference
12r ALK51.2--[9]
Compound 7 Aurora A/B28.9 / 2.2U937, K562, A549, LoVo, HT295.1, 5.0, 0.49, 0.79, 0.38[5]
Compound 22 CDK2/CycA-HCT116, A549, HeLa, MCF-7, HL-600.25, 0.32, 0.92, 0.21, 0.19[5]

Note: Compound 12r is a pyrazole derivative, but not a 4-cyclopentyl analog. This data is presented to illustrate the potential potency of this class of compounds.

M4 Muscarinic Acetylcholine Receptor Modulation

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[10][11] Positive allosteric modulators (PAMs) of the M4 receptor are of particular interest as they offer a more subtle and potentially safer way to enhance receptor function compared to direct agonists. Several pyrazole-containing compounds have been identified as M4 PAMs.

Signaling Pathway

G ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds Gi Gi Protein M4R->Gi Activates Dopamine Dopamine Release M4R->Dopamine Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases ATP ATP ATP->AC PAM This compound Analog (PAM) PAM->M4R Enhances Binding

Caption: M4 muscarinic receptor signaling and positive allosteric modulation.

Experimental Protocol: M4 Receptor Calcium Mobilization Assay

  • Objective: To identify and characterize positive allosteric modulators of the M4 receptor.

  • Materials: Cell line stably expressing the human M4 receptor (e.g., CHO or HEK293 cells), acetylcholine (ACh), test compounds, calcium-sensitive fluorescent dye (e.g., Fluo-4), assay buffer.

  • Procedure:

    • Plate the M4-expressing cells in a 96-well plate and load with the calcium-sensitive dye.

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the cells and incubate for a short period.

    • Add a sub-maximal concentration (EC20) of acetylcholine to stimulate the receptor.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • PAMs will potentiate the response to the EC20 concentration of ACh.

    • Determine the EC50 of the PAM's potentiation effect.

Quantitative Data for Representative M4 PAMs

CompoundM4 EC50 (nM)Fold ShiftReference
VU10010 ~40047[11]
LY2033298 -High[10]

Note: These compounds are known M4 PAMs, and while not necessarily this compound derivatives, they highlight the potential for pyrazole-containing molecules in this area.

Antimicrobial and Anti-inflammatory Activity

Pyrazole derivatives have a long history of investigation for their antimicrobial and anti-inflammatory properties.[12] The mechanism of their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), test compounds, 96-well microtiter plates, standard antimicrobial agent (e.g., ciprofloxacin).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Start Start Animals Group of Rats/Mice Start->Animals Treatment Administer Test Compound or Vehicle Animals->Treatment Induction Inject Carrageenan into Paw Treatment->Induction Measurement Measure Paw Volume at Different Time Points Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis Result Result Analysis->Result

Caption: Workflow for a common in vivo anti-inflammatory assay.

Quantitative Data for Representative Antimicrobial Pyrazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[12]
Compound 4 Streptococcus epidermidis0.25[12]
Compound 2 Aspergillus niger1[12]

Note: These compounds are pyrazole derivatives, but not specifically 4-cyclopentyl analogs.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is not extensively documented in publicly available literature, some general principles can be inferred from broader studies on pyrazole-based compounds:

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring is crucial for directing the molecule to its target and for modulating its pharmacokinetic properties. Small alkyl groups, aryl groups, and more complex heterocyclic systems have all been successfully employed.

  • C3 and C5-Substitutions: The groups at the C3 and C5 positions are key for establishing interactions with the target protein, such as hydrogen bonding and hydrophobic interactions. The nature of these substituents largely determines the biological target and potency.

  • C4-Cyclopentyl Group: As previously mentioned, the cyclopentyl group at the C4 position is thought to enhance binding to hydrophobic pockets and can improve metabolic stability. Variations in the size and nature of this cycloalkyl group could be a fruitful area for optimization.

Conclusion and Future Directions

The this compound core represents a promising starting point for the design of novel therapeutic agents. Its derivatives have the potential to modulate key biological targets, including kinases and GPCRs, and may also possess valuable antimicrobial and anti-inflammatory properties. Future research in this area should focus on:

  • The synthesis and biological evaluation of a diverse library of this compound analogs to establish a detailed SAR.

  • In-depth investigation of the mechanisms of action for the most potent compounds.

  • Optimization of the pharmacokinetic profiles of lead compounds to improve their drug-like properties.

  • Exploration of a wider range of therapeutic targets for this promising scaffold.

This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in the quest for new and improved medicines.

References

Spectroscopic Profile of 4-Cyclopentyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-cyclopentyl-1H-pyrazole (CAS No. 90253-22-8). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the established spectroscopic characteristics of the pyrazole moiety and the cyclopentyl substituent. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of the individual components of the molecule and data from closely related structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~12.5br s1HN-HChemical shift can be highly variable depending on concentration and solvent.
~7.5s2HH-3, H-5Due to tautomerism, the protons at positions 3 and 5 are expected to be equivalent.
~2.9p1HCH (cyclopentyl)Methine proton of the cyclopentyl group.
~1.8-1.9m2HCH₂ (cyclopentyl)
~1.6-1.7m2HCH₂ (cyclopentyl)
~1.5-1.6m4HCH₂ (cyclopentyl)

Note: Predicted chemical shifts are based on the known spectrum of pyrazole and typical shifts for a cyclopentyl group.[1][2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentNotes
~135C-3, C-5Due to tautomerism, the carbons at positions 3 and 5 are expected to be equivalent.
~120C-4Carbon bearing the cyclopentyl group.
~35CH (cyclopentyl)Methine carbon of the cyclopentyl group.
~33CH₂ (cyclopentyl)
~25CH₂ (cyclopentyl)

Note: Predicted chemical shifts are based on known data for pyrazole and its derivatives, as well as cyclopentane.[3][4][5][6]

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3150-3100Medium, BroadN-H stretch
3050-3000WeakC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
~1550MediumC=N stretch
~1480MediumC=C stretch
~1450MediumCH₂ bend (cyclopentyl)

Note: Predicted absorption frequencies are based on the characteristic vibrations of pyrazole and cyclopentyl functional groups.[7][8][9][10]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
136High[M]⁺ (Molecular Ion)
108Medium[M - C₂H₄]⁺
95Medium[M - C₃H₅]⁺
68High[Pyrazole]⁺
67Medium[Cyclopentyl]⁺

Note: The fragmentation pattern is predicted based on the general fragmentation of pyrazoles and alkyl-substituted aromatic compounds.[11][12][13]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.[14]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[15]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.[16]

    • Collect 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.[17]

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[18][19]

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[20]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[21]

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[22][23]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.[24][25][26]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Theoretical and Computational Study of 4-Cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, demonstrate the therapeutic potential of this chemical moiety.[1][2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[4] 4-Cyclopentyl-1H-pyrazole is a representative member of this class, and while specific experimental and theoretical studies on this exact molecule are not prevalent in public literature, this guide outlines the established computational methodologies used for pyrazole derivatives, providing a framework for its theoretical investigation.

Theoretical studies, particularly quantum chemical calculations and molecular modeling, are powerful tools for elucidating the structural, electronic, and pharmacokinetic properties of molecules like this compound before undertaking extensive experimental synthesis and testing.[5][6] These in silico methods offer valuable insights into molecular behavior, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery process.[5]

Core Theoretical Methodologies and Protocols

The computational investigation of a pyrazole derivative typically follows a multi-step workflow, starting from the fundamental quantum mechanical characterization to the prediction of its behavior in a biological system.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules.[5][7] These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Experimental Protocol (Computational):

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Initial Structure: The 3D structure of this compound is first built using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization: The initial structure is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy.[7][8][9]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.[5][7]

  • Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.[5][8]

cluster_DFT DFT Protocol Build 1. Build 3D Structure (this compound) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Props 4. Electronic Property Calculation (HOMO, LUMO, MEP) Freq->Props

Caption: Workflow for DFT-based molecular characterization.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity. For a pyrazole derivative, targets could include enzymes like Cyclooxygenase-2 (COX-2) or various kinases.[5][10]

Experimental Protocol (Computational):

  • Software: AutoDock, Schrödinger Maestro, MOE, or similar docking software.[8][11]

  • Target Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A binding site (or "grid box") is defined on the target protein, usually centered on the active site occupied by a known inhibitor.

  • Docking Simulation: The software systematically samples different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a force field. The lowest energy poses are considered the most probable binding modes.

  • Analysis: The results are analyzed to determine the binding energy (a measure of binding affinity) and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[12]

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a potential drug. Predicting these properties early can prevent costly failures in later stages of drug development.

Experimental Protocol (Computational):

  • Software: SwissADME, QikProp, or other predictive modeling tools.[13]

  • Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of this compound is submitted to the server/software.

  • Analysis: The software calculates various physicochemical descriptors and predicts ADME properties. A key component of this analysis is the evaluation of "druglikeness" based on established rules, such as Lipinski's Rule of Five, which predicts oral bioavailability.[14]

cluster_workflow Overall Computational Workflow DFT Quantum Calculations (DFT) Docking Molecular Docking DFT->Docking Optimized Geometry ADME ADME/Druglikeness Prediction DFT->ADME Molecular Structure

Caption: Integrated computational workflow for drug discovery.

Anticipated Data Presentation

Theoretical studies of this compound would yield quantitative data that is best summarized in tables for comparative analysis.

Table 1: Calculated Quantum Chemical Properties (Illustrative) Data derived from DFT calculations at the B3LYP/6-31G(d) level.

ParameterCalculated ValueImplication
Total Energy Value in HartreesMolecular stability
HOMO Energy Value in eVElectron-donating ability
LUMO Energy Value in eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) Value in eVChemical reactivity and stability[8]
Dipole Moment Value in DebyeMolecular polarity, solubility
Global Hardness (η) Value in eVResistance to deformation of electron cloud
Global Softness (S) Value in eV⁻¹Inverse of hardness[8]

Table 2: Predicted ADME and Druglikeness Properties (Illustrative) Based on Lipinski's Rule of Five and other common descriptors.

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight 152.22 g/mol ≤ 500Yes
LogP (Lipophilicity) Calculated Value≤ 5Predicted
H-bond Donors 1≤ 5Yes
H-bond Acceptors 2≤ 10Yes
Topological Polar Surface Area (TPSA) Calculated Value Ų≤ 140 ŲPredicted
Gastrointestinal (GI) Absorption High/LowN/APredicted

Table 3: Hypothetical Molecular Docking Results against a Kinase Target (Illustrative)

ParameterResult
Binding Energy -Value in kcal/mol
Key Interacting Residues e.g., Ala807, Leu881
Types of Interaction Hydrogen bond with backbone NH of Ala807; Hydrophobic interaction with Leu881

Logical Relationships and Data Interpretation

The data generated from these computational methods are interconnected and provide a holistic view of the molecule's potential as a drug candidate.

cluster_interpretation Interpretation of Theoretical Data HL_Gap Small HOMO-LUMO Gap (ΔE) Reactivity High Chemical Reactivity HL_Gap->Reactivity indicates LogP Optimal LogP (e.g., 1-3) Solubility Good Aqueous Solubility & Permeability LogP->Solubility correlates with Binding Low Binding Energy (Docking) Affinity High Binding Affinity Binding->Affinity suggests Lipinski Compliance with Lipinski's Rules Bioavailability Probable Oral Bioavailability Lipinski->Bioavailability predicts

Caption: Logical flow from calculated properties to predicted behavior.

Conclusion

While specific published data for this compound is scarce, a robust and well-established theoretical framework exists for its comprehensive computational analysis. By employing a combination of Density Functional Theory, molecular docking, and ADME predictions, researchers can thoroughly characterize its electronic structure, identify potential biological targets, and evaluate its druglikeness. This in silico approach provides a critical foundation for guiding further experimental work, ultimately streamlining the process of discovering new pyrazole-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 4-Cyclopentyl-1H-pyrazole Analogs as M4 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of 4-cyclopentyl-1H-pyrazole analogs, a promising class of molecules targeting the M4 muscarinic acetylcholine receptor (M4 mAChR). The M4 receptor is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. The following sections detail the synthetic route to these analogs, protocols for their evaluation in functional cell-based assays, and a summary of their pharmacological properties.

M4 Receptor Signaling Pathways

The M4 muscarinic acetylcholine receptor primarily couples to the Gαi/o signaling pathway.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] For the purpose of high-throughput screening, M4 receptors can be expressed in cell lines co-expressing a chimeric G-protein, such as Gαqi5, which redirects the signaling through the Gαq pathway. This enables the measurement of receptor activation via a calcium mobilization assay, where an increase in intracellular calcium concentration ([Ca²⁺]i) is detected.[1]

M4_Signaling_Pathways cluster_Gi Gαi/o Pathway (Native) cluster_Gq Gαqi5 Pathway (Engineered for Assay) ACh_Gi Acetylcholine (ACh) M4_Gi M4 Receptor ACh_Gi->M4_Gi Gi Gαi/o M4_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP ↓ cAMP AC_Gi->cAMP ACh_Gq Acetylcholine (ACh) M4_Gq M4 Receptor ACh_Gq->M4_Gq PAM This compound (PAM) PAM->M4_Gq potentiates Gqi5 Gαqi5 M4_Gq->Gqi5 PLC Phospholipase C Gqi5->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_release ↑ [Ca²⁺]i IP3->Ca_release Synthesis_Workflow start Starting Materials (e.g., Cyclopentylacetic acid) step1 Formation of 1,3-Dicarbonyl Intermediate start->step1 1. Esterification 2. Claisen Condensation step2 Cyclocondensation with Hydrazine step1->step2 Hydrazine hydrate, Ethanol, Reflux step3 N-Alkylation/Arylation step2->step3 Alkyl/Aryl halide, Base (e.g., K2CO3) product This compound Analog step3->product Experimental_Workflow start Synthesized this compound Analogs step2 Calcium Mobilization Assay start->step2 step3 cAMP Assay start->step3 step1 Cell Culture (M4-Gαqi5 expressing cells) step1->step2 step1->step3 step4 Data Analysis step2->step4 step3->step4 result Determine EC₅₀ and Eₘₐₓ step4->result

References

Application Notes and Protocols for 4-cyclopentyl-1H-pyrazole in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyclopentyl-1H-pyrazole and its derivatives have emerged as significant positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor (M₄ mAChR). As a Gᵢ/ₒ-protein coupled receptor (GPCR), the M₄ receptor plays a crucial role in regulating cholinergic neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in various neurological and psychiatric disorders.[1]

These application notes provide detailed protocols for utilizing this compound and its analogs in relevant in vitro assays to characterize their potency, efficacy, and mechanism of action as M₄ mAChR PAMs.

M₄ Muscarinic Acetylcholine Receptor Signaling Pathway

The canonical signaling pathway of the M₄ muscarinic acetylcholine receptor involves coupling to inhibitory G-proteins (Gᵢ/ₒ). Upon agonist binding, the activated G-protein inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. Positive allosteric modulators of the M₄ receptor do not activate the receptor directly but enhance the response of the receptor to the endogenous agonist, acetylcholine (ACh).

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 mAChR Gi Gαi/o M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M4R Binds PAM This compound (PAM) PAM->M4R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: M₄ mAChR Gᵢ-coupled signaling pathway.

Key In Vitro Assays

The primary in vitro assay for characterizing M₄ mAChR PAMs is the measurement of intracellular cAMP levels. Due to the inhibitory nature of the Gᵢ-protein coupling, a decrease in cAMP concentration is the expected readout upon receptor activation. To facilitate the measurement of this decrease, adenylyl cyclase is often stimulated with forskolin to generate a measurable basal cAMP level.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay that measures cAMP levels in a high-throughput format. It utilizes fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.[2][3][4][5]

Experimental Workflow:

HTRF_cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 or HEK-293 cells stably expressing human M4 mAChR Harvest Harvest and resuspend cells in stimulation buffer Cell_Culture->Harvest Dispense_Cells Dispense cells into a 384-well assay plate Harvest->Dispense_Cells Add_PAM Add this compound (PAM) at various concentrations Dispense_Cells->Add_PAM Add_Agonist Add a fixed concentration of Acetylcholine (e.g., EC20) and Forskolin Add_PAM->Add_Agonist Incubate Incubate at room temperature Add_Agonist->Incubate Add_d2_cAMP Add d2-labeled cAMP Incubate->Add_d2_cAMP Add_Ab Add Eu-cryptate labeled anti-cAMP antibody Add_d2_cAMP->Add_Ab Incubate_Detection Incubate for 1 hour at room temperature Add_Ab->Incubate_Detection Read_Plate Read HTRF signal on a compatible plate reader Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF ratio (665nm/620nm) Read_Plate->Calculate_Ratio Standard_Curve Generate cAMP standard curve Calculate_Ratio->Standard_Curve Determine_cAMP Determine cAMP concentrations Standard_Curve->Determine_cAMP Plot_Data Plot dose-response curves and calculate EC50 and fold shift Determine_cAMP->Plot_Data

Caption: HTRF cAMP Assay Workflow.

Detailed Protocol:

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human M₄ mAChR.

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).

  • This compound and reference PAMs.

  • Acetylcholine (ACh).

  • Forskolin.

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

  • 384-well white, low-volume assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture: Culture the M₄-expressing cells according to standard protocols.

  • Cell Preparation: On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density (determined empirically, typically 1,000-5,000 cells/well).

  • Compound Plating: Prepare serial dilutions of this compound in stimulation buffer.

  • Cell Plating: Dispense the cell suspension into the 384-well plate.

  • PAM Addition: Add the diluted this compound or reference compounds to the appropriate wells.

  • Agonist and Forskolin Addition: Prepare a solution of ACh (at a concentration that gives 20% of the maximal response, EC₂₀) and forskolin (e.g., 1 µM final concentration) in stimulation buffer. Add this solution to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the HTRF detection reagents (d2-labeled cAMP and Eu-cryptate labeled anti-cAMP antibody) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Generate a cAMP standard curve.

    • Convert the HTRF ratios to cAMP concentrations.

    • Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

    • To determine the fold shift, perform a full ACh dose-response curve in the presence and absence of a fixed concentration of the PAM. The fold shift is the ratio of the ACh EC₅₀ in the absence of the PAM to the EC₅₀ in the presence of the PAM.

Data Presentation

The following tables summarize representative data for known M₄ mAChR PAMs, which can be used as a benchmark for evaluating this compound and its derivatives.

Table 1: Potency of Representative M₄ PAMs in a cAMP Assay

CompoundCell LineAssay TypeAgonist (Concentration)EC₅₀ (nM)% ACh Max ResponseReference
VU0467154CHO-hM4Calcium MobilizationACh (EC₂₀)17.768%[6]
VU0152100CHO-hM4Calcium MobilizationACh (EC₂₀)25769%[6]
LY2033298CHO-hM4Calcium MobilizationACh (EC₂₀)64667%[6]
ML173CHO-hM4Calcium MobilizationACh (EC₂₀)95N/A[7]

Note: While calcium mobilization is a different readout, it is often coupled to Gᵢ/ₒ-GPCRs in recombinant cell lines through the co-expression of a promiscuous G-protein like Gα15/16. The potency values are representative of PAM activity.

Table 2: Fold Shift in Acetylcholine Potency by Representative M₄ PAMs

CompoundConcentrationFold Shift in ACh EC₅₀Reference
VU04671541 µM~62-fold[6]
VU015210030 µM~60-fold[6]
ML173N/A60-fold (human M₄)[7]
CID 714286N/A47-fold (rat M₄)[7]

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound and its analogs as positive allosteric modulators of the M₄ muscarinic acetylcholine receptor. The HTRF cAMP assay is a robust and high-throughput method to determine the potency and efficacy of these compounds. By following these detailed methodologies, researchers can effectively advance the understanding and development of novel M₄ PAMs for potential therapeutic applications.

References

Application Notes and Protocols: Characterization of 4-cyclopentyl-1H-pyrazole as a Putative Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positive allosteric modulators (PAMs) offer a sophisticated approach to modulating the activity of G-protein coupled receptors (GPCRs) with greater subtype selectivity and a more nuanced physiological effect compared to traditional orthosteric ligands.[1] The pyrazole scaffold has emerged as a promising chemical starting point for the discovery of novel PAMs.[2] This document provides a comprehensive set of application notes and protocols for the characterization of 4-cyclopentyl-1H-pyrazole, a novel pyrazole derivative, as a putative positive allosteric modulator.

While specific data for this compound is not yet publicly available, this guide is designed to provide researchers with the necessary framework and methodologies to investigate its potential allosteric modulatory effects. The protocols and data presented herein are based on established assays for characterizing PAMs, particularly those targeting the M4 muscarinic acetylcholine receptor (M4 mAChR), a GPCR where pyrazole-based PAMs have shown significant promise.[3][4]

Mechanism of Positive Allosteric Modulation

Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (the orthosteric site).[1] A positive allosteric modulator enhances the receptor's response to the orthosteric agonist by increasing its affinity, efficacy, or both, without directly activating the receptor on its own.[1] This mechanism can lead to a more controlled and physiologically relevant potentiation of the natural signaling pathway.

cluster_receptor GPCR Signaling Pathway Agonist Orthosteric Agonist (e.g., Acetylcholine) Receptor GPCR (e.g., M4 mAChR) Agonist->Receptor Binds to Orthosteric Site PAM This compound (Putative PAM) PAM->Receptor Binds to Allosteric Site G_Protein G Protein (Gi/o) Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Inhibits cAMP cAMP (Second Messenger) Effector->cAMP Decreases Response Cellular Response cAMP->Response Modulates

Caption: GPCR signaling pathway modulated by a positive allosteric modulator.

Data Presentation: In Vitro Pharmacological Profile of this compound

The following tables summarize hypothetical quantitative data for this compound, consistent with its characterization as a selective M4 mAChR PAM.

Table 1: Radioligand Binding Affinity

RadioligandReceptor TargetTest CompoundKi (nM)Fold Selectivity vs. M4
[³H]-NMSM1 mAChRThis compound>10,000-
[³H]-AF-DX 384M2 mAChRThis compound>10,000-
[³H]-4-DAMPM3 mAChRThis compound>10,000-
[³H]-pirenzepineM4 mAChRThis compound8501
[³H]-NMSM5 mAChRThis compound>10,000-

Table 2: Functional Potency and Efficacy in a cAMP Assay

Receptor TargetAgonistTest Compound ConcentrationEC50 of Agonist (nM)Fold Potentiation
M4 mAChRAcetylcholine0 (vehicle)1201
M4 mAChRAcetylcholine1 µM304
M4 mAChRAcetylcholine10 µM1012

Table 3: β-Arrestin Recruitment Assay

Receptor TargetAgonistTest Compound ConcentrationEC50 of Agonist (nM)Emax (% of Agonist Alone)
M4 mAChRAcetylcholine0 (vehicle)250100
M4 mAChRAcetylcholine10 µM50110

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize this compound as a positive allosteric modulator.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for muscarinic receptor subtypes.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Cell Membranes Expressing Receptor Subtypes incubation Incubate Membranes with Radioligand and Test Compound start->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Competition Binding Curve) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 mAChRs.

  • Radioligands: [³H]-N-methylscopolamine ([³H]-NMS), [³H]-AF-DX 384, [³H]-4-DAMP, [³H]-pirenzepine.

  • This compound stock solution in DMSO.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Add the diluted cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay

Objective: To assess the ability of this compound to potentiate the agonist-induced inhibition of cAMP production mediated by the Gi-coupled M4 mAChR.[5]

cluster_workflow cAMP Assay Workflow for Gi-Coupled Receptors start Seed Cells Expressing M4 mAChR preincubation Pre-incubate with This compound start->preincubation stimulation Stimulate with Forskolin and Agonist (ACh) preincubation->stimulation lysis Lyse Cells and Detect cAMP (e.g., HTRF, AlphaScreen) stimulation->lysis analysis Data Analysis (Dose-Response Curves) lysis->analysis

Caption: Workflow for a functional cAMP assay to detect PAM activity.

Materials:

  • CHO or HEK293 cells stably expressing the human M4 mAChR.

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Acetylcholine (ACh) stock solution.

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar).

  • 384-well white opaque assay plates.

Procedure:

  • Seed the cells into 384-well plates and incubate overnight.

  • The next day, replace the culture medium with assay buffer.

  • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

  • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) along with a range of concentrations of acetylcholine.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the agonist dose-response curves in the absence and presence of the test compound to determine the EC₅₀ values and the fold potentiation.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To determine if this compound modulates agonist-induced β-arrestin recruitment to the M4 mAChR, providing insight into potential signaling bias.[6]

cluster_workflow β-Arrestin Recruitment Assay Workflow start Seed Cells with Reporter System (e.g., PathHunter) preincubation Pre-incubate with This compound start->preincubation stimulation Stimulate with Agonist (ACh) preincubation->stimulation detection Add Detection Reagents and Measure Signal (Luminescence) stimulation->detection analysis Data Analysis (Dose-Response Curves) detection->analysis

Caption: Workflow for a β-arrestin recruitment assay.

Materials:

  • A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell line co-expressing the M4 mAChR.

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Acetylcholine (ACh) stock solution.

  • Assay buffer.

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • 384-well white opaque assay plates.

  • A luminometer.

Procedure:

  • Seed the β-arrestin recruitment assay cells into 384-well plates and incubate overnight.

  • Remove the culture medium and add assay buffer.

  • Add varying concentrations of this compound and pre-incubate for 15-30 minutes.

  • Add a range of concentrations of acetylcholine to the wells.

  • Incubate the plate for 60-90 minutes at 37°C.

  • Equilibrate the plate to room temperature.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes.

  • Measure the luminescence signal using a plate reader.

  • Analyze the data by plotting agonist dose-response curves in the presence and absence of the test compound to determine changes in EC₅₀ and Emax.

Conclusion

The protocols and frameworks provided in this document offer a robust starting point for the comprehensive characterization of this compound as a potential positive allosteric modulator. By systematically evaluating its binding affinity, functional potentiation, and effects on downstream signaling pathways, researchers can elucidate its pharmacological profile and determine its potential as a novel therapeutic agent or a valuable tool for studying GPCR biology.

References

Application Notes and Protocols for 4-Cyclopentyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of 4-cyclopentyl-1H-pyrazole derivatives. These compounds are of interest in medicinal chemistry due to the established pharmacological importance of the pyrazole scaffold.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved through a two-step process: (1) a Claisen condensation to form the 1,3-dicarbonyl precursor, followed by (2) a Knorr pyrazole synthesis via cyclocondensation with hydrazine.

Step 1: Synthesis of 1-Cyclopentyl-1,3-butanedione (Precursor)

This protocol outlines the synthesis of the key 1,3-dicarbonyl intermediate, 1-cyclopentyl-1,3-butanedione, via a Claisen condensation reaction.[2][3]

Protocol 1: Synthesis of 1-Cyclopentyl-1,3-butanedione

Materials:

  • Ethyl cyclopentanecarboxylate

  • Acetone

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (50 mL) under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add ethyl cyclopentanecarboxylate (1.0 eq) followed by the dropwise addition of acetone (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold 1 M hydrochloric acid to neutralize the base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-cyclopentyl-1,3-butanedione.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 4-Cyclopentyl-3-methyl-1H-pyrazole

This protocol describes the cyclocondensation of the synthesized 1-cyclopentyl-1,3-butanedione with hydrazine hydrate to form the final pyrazole product.[4]

Protocol 2: Knorr Pyrazole Synthesis

Materials:

  • 1-Cyclopentyl-1,3-butanedione

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-cyclopentyl-1,3-butanedione (1.0 eq) in ethanol (30 mL).

  • Addition of Hydrazine: Add glacial acetic acid (catalytic amount) to the solution, followed by the dropwise addition of hydrazine hydrate (1.1 eq).

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and neutralize with a 5% sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization of 4-Cyclopentyl-3-methyl-1H-pyrazole

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Protocol 3: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expected signals would include a singlet for the pyrazole CH, a singlet for the methyl group, multiplets for the cyclopentyl protons, and a broad singlet for the N-H proton.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable ionization technique (e.g., ESI, GC-MS) to confirm the expected mass-to-charge ratio (m/z).

  • Melting Point (MP): Determine the melting point of the purified solid product. A sharp melting point range is indicative of high purity.

Biological Evaluation: Kinase Inhibition Assay

Pyrazole derivatives are known to exhibit kinase inhibitory activity, which is relevant for anticancer drug development.[5][6][7][8][9] This protocol provides a general method for evaluating the in vitro kinase inhibitory potential of the synthesized this compound derivatives.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

Materials:

  • Recombinant human Aurora Kinase A

  • ATP (Adenosine triphosphate)

  • Suitable kinase substrate (e.g., a fluorescently labeled peptide)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known Aurora Kinase A inhibitor)

  • 96-well microtiter plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup: To the wells of a 96-well plate, add the kinase assay buffer.

  • Addition of Compounds: Add the diluted test compounds and controls to the respective wells. Include a "no inhibitor" control (DMSO only).

  • Enzyme Addition: Add the diluted Aurora Kinase A to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction (if necessary, depending on the assay kit) and measure the signal (e.g., fluorescence) using a plate reader. The signal intensity will be inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the expected yields for the synthesis and representative biological activity data for a series of hypothetical this compound derivatives.

Table 1: Synthesis Yields

Compound IDPrecursor (1,3-Diketone) Yield (%)Final Pyrazole Yield (%)
CP-PYR-01 7585
CP-PYR-02 7282
CP-PYR-03 7888

Table 2: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (µM)
CP-PYR-01 Aurora Kinase A8.5
CP-PYR-02 Aurora Kinase B12.3
CP-PYR-03 VEGFR25.2
Control Drug Aurora Kinase A0.1

Visualizations

Diagram 1: Synthetic Workflow

G Synthetic Workflow for this compound Derivatives cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation A Ethyl Cyclopentanecarboxylate + Acetone B Claisen Condensation (NaOEt, EtOH, Reflux) A->B Reaction C 1-Cyclopentyl-1,3-butanedione B->C Product D 1-Cyclopentyl-1,3-butanedione + Hydrazine Hydrate C->D Purification & Use E Knorr Synthesis (Acetic Acid, EtOH, Reflux) D->E Reaction F 4-Cyclopentyl-3-methyl-1H-pyrazole E->F Product

Caption: Synthetic pathway for this compound derivatives.

Diagram 2: Kinase Inhibition Signaling Pathway

G Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling ATP ATP Kinase Target Kinase (e.g., Aurora Kinase A) ATP->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellProliferation Cell Proliferation & Survival PhosphoSubstrate->CellProliferation Downstream Signaling Inhibitor This compound Derivative Inhibitor->Kinase Inhibition Block->CellProliferation Blocked

Caption: Mechanism of action for a kinase inhibitor.

References

Application Notes and Protocols: 4-Cyclopentyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-cyclopentyl-1H-pyrazole moiety is a significant pharmacophore in modern medicinal chemistry, most notably as a core structural component of the Janus kinase (JAK) inhibitor, Ruxolitinib. This scaffold's favorable physicochemical properties, including its lipophilicity and ability to engage in key hydrogen bonding interactions, make it a valuable building block in the design of targeted therapies. These application notes provide a comprehensive overview of the utility of this compound in drug discovery, focusing on its application in the development of kinase inhibitors. Detailed protocols for the synthesis of a key intermediate and a relevant biological assay are also provided.

Therapeutic Applications of this compound Derivatives

The primary therapeutic application of compounds containing the this compound scaffold is in the treatment of myeloproliferative neoplasms (MPNs) and other inflammatory conditions. The flagship example is Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2.

Ruxolitinib (Jakafi®/Jakavi®):

Ruxolitinib is approved for the treatment of:

  • Intermediate or high-risk myelofibrosis (MF) , including primary MF, post-polycythemia vera MF, and post-essential thrombocythemia MF.[1]

  • Polycythemia vera (PV) in patients who have had an inadequate response to or are intolerant of hydroxyurea.[1]

  • Steroid-refractory acute graft-versus-host disease (GVHD) .

The efficacy of Ruxolitinib in these conditions stems from its ability to modulate the overactive JAK-STAT signaling pathway, which is a key driver of the pathogenesis of these diseases.[1][2]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling cascades initiated by cytokines and growth factors.[2] Dysregulation of the JAK-STAT pathway is implicated in various hematological and inflammatory diseases.[1][2]

Ruxolitinib, featuring the this compound core, acts as an ATP-competitive inhibitor at the kinase domain of JAK1 and JAK2.[3] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Consequently, the translocation of STAT dimers to the nucleus and subsequent gene transcription of pro-inflammatory cytokines and other downstream effectors are blocked. This leads to a reduction in splenomegaly, alleviation of constitutional symptoms, and improved quality of life in patients with myelofibrosis.[4]

Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway by a this compound-containing inhibitor like Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Ruxolitinib Ruxolitinib (this compound derivative) Ruxolitinib->JAK Inhibition

Inhibition of the JAK-STAT signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for Ruxolitinib, a prominent drug molecule containing the this compound scaffold.

Table 1: In Vitro Inhibitory Activity of Ruxolitinib

TargetIC₅₀ (nM)Assay TypeReference
JAK13.3Kinase Assay[3]
JAK22.8Kinase Assay[3]
TYK219Kinase Assay[3]
JAK3428Kinase Assay[3]
JAK2V617F-expressing cells100-130Cell-based Proliferation Assay[3]
JAK2V617F-positive PV patient cells67Cell-based Proliferation Assay[3]

Table 2: Clinical Efficacy of Ruxolitinib in Myelofibrosis (COMFORT-I Study)

EndpointRuxolitinib (n=155)Placebo (n=154)p-valueReference
≥35% reduction in spleen volume at week 2441.9%0.7%<0.001[1]
Mean change in spleen volume at week 24-34.6%+8.1%<0.001[4]
≥50% improvement in Total Symptom Score at week 2445.9%5.3%<0.001[1]

Table 3: Clinical Efficacy of Ruxolitinib in Polycythemia Vera (RESPONSE Study)

EndpointRuxolitinibBest Available Therapy (BAT)p-valueReference
Composite primary endpoint (hematocrit control and ≥35% spleen volume reduction) at week 3221%1%<0.0001[4]
Hematocrit control60%20%-[4]
≥35% spleen volume reduction38%1%-[4]
Complete hematologic response24%9%-[4]

Table 4: Pharmacokinetic Parameters of Ruxolitinib in Healthy Adults

ParameterValueReference
Bioavailability>95%[5][6]
Time to maximum concentration (Tmax)~1 hour[6]
Plasma protein binding~97% (mainly albumin)[5][6]
Apparent clearance (CL/F)22.1 L/h (males), 17.7 L/h (females)[7]
Volume of distribution at steady state (Vss/F)72 L[5]
Elimination half-life (t1/2)~3 hours[5]
Major metabolizing enzymeCYP3A4[5][8]

Experimental Protocols

Synthesis of a Key Ruxolitinib Intermediate: (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile

The synthesis of Ruxolitinib involves the coupling of two key heterocyclic fragments: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a chiral cyclopentyl-substituted pyrazole propanenitrile derivative. Below is a representative synthetic workflow.

Synthesis_Workflow cluster_reagents Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product A Cyclopentanecarboxaldehyde I1 3-Cyclopentylacrylonitrile A->I1 Horner-Wadsworth-Emmons Reaction B Diethyl cyanomethylphosphonate B->I1 C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine I3 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine C->I3 Suzuki Coupling D 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole D->I3 I2 (R)-3-Cyclopentyl-3-(4-iodo-1H-pyrazol-1-yl)propanenitrile I1->I2 Asymmetric Michael Addition and Iodination FP Ruxolitinib I2->FP Coupling Reaction I3->FP

Synthetic workflow for Ruxolitinib.

Protocol 1: Synthesis of 3-Cyclopentylacrylonitrile [9][10]

This protocol describes the synthesis of a key precursor for the cyclopentyl-pyrazole fragment of Ruxolitinib.

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarboxaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Sodium sulfate, anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of potassium tert-butoxide in THF at 0 °C, slowly add a solution of diethyl cyanomethylphosphonate in THF.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool back to 0 °C.

  • Slowly add a solution of cyclopentanecarboxaldehyde in THF to the reaction mixture at 0 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours.

  • Quench the reaction by adding water.

  • Partition the mixture between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether and then with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentylacrylonitrile.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay [11]

This protocol provides a general method for assessing the inhibitory activity of a compound against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a multi-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the JAK2 enzyme to all wells except the negative controls.

  • Add the peptide substrate to all wells.

  • Initiate the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should be at or near the Km for JAK2.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, adding the ADP-Glo™ reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using graphing software.

Below is a diagram illustrating the workflow for the JAK2 kinase inhibition assay.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound derivative C Add inhibitor, enzyme, and substrate to multi-well plate A->C B Prepare JAK2 enzyme, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add ADP-Glo™ reagent E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H I Calculate percent inhibition H->I J Determine IC₅₀ value I->J

Workflow for a JAK2 kinase inhibition assay.

Conclusion

The this compound scaffold is a validated and highly valuable component in the design of kinase inhibitors, particularly for the JAK family. The success of Ruxolitinib demonstrates the therapeutic potential of molecules built around this core. The provided protocols offer a starting point for researchers interested in the synthesis and evaluation of novel this compound derivatives as potential drug candidates. Further exploration of structure-activity relationships around this scaffold may lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Application of 4-Cyclopentyl-1H-pyrazole in ALK5 Inhibition: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to ALK5 and the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, including fibrosis and cancer.[3][4] The TGF-β ligand initiates the signaling cascade by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3][5] This phosphorylation event activates the ALK5 kinase, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[5] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[3]

The Role of Pyrazole Derivatives in ALK5 Inhibition

The pyrazole scaffold is a prominent feature in the design of various kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[6][7] In the context of ALK5 inhibition, pyrazole-containing compounds like GW6604 have been shown to be potent and selective antagonists of the TGF-β signaling pathway.[1][2] These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[5]

Quantitative Data for a Representative Pyrazole-Based ALK5 Inhibitor: GW6604

The inhibitory potency of GW6604 has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.[1][2][8]

CompoundAssay TypeTarget/EndpointCell LineIC50 ValueReference
GW6604ALK5 Autophosphorylation AssayALK5 Kinase Activity-140 nM[1][2]
GW6604ALK5 Binding AssayALK5-107 nM[2]
GW6604PAI-1 Transcription AssayTGF-β-induced PAI-1 TranscriptionHepG2500 nM[1][2][8]

Experimental Protocols

Detailed methodologies for key experiments in the characterization of pyrazole-based ALK5 inhibitors are provided below. These protocols can be adapted for the evaluation of novel compounds like 4-cyclopentyl-1H-pyrazole.

In Vitro ALK5 Kinase Assay (Autophosphorylation)

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of ALK5 by assessing its autophosphorylation.

Materials:

  • Recombinant kinase domain of human ALK5

  • Reaction Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, MnCl₂, and DTT

  • [γ-³³P]ATP

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation counter and plates

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a reaction plate, add the recombinant ALK5 enzyme to each well.

  • Add the serially diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ALK5 inhibitor like GW6604).

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated enzyme.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for TGF-β-Induced PAI-1 Transcription

Materials:

  • HepG2 cells (or another TGF-β responsive cell line)

  • Cell culture medium and supplements

  • TGF-β1 ligand

  • Test compound (e.g., this compound)

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • For qRT-PCR:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

  • For Reporter Assay:

    • Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

TGF-β/ALK5 Signaling Pathway and Inhibition

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment pALK5 p-ALK5 ALK5->pALK5 3. Phosphorylation (Activation) SMAD23 SMAD2/3 pALK5->SMAD23 4. Phosphorylation pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 5. Complex Formation SMAD_complex SMAD2/3/4 Complex DNA DNA SMAD_complex->DNA 6. Nuclear Translocation Gene_transcription Target Gene Transcription DNA->Gene_transcription 7. Regulation Inhibitor->ALK5 Inhibition ALK5_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant ALK5 - Test Compound (e.g., this compound) - [γ-³³P]ATP - Reaction Buffer plate_setup Plate Setup: - Add ALK5 enzyme - Add serial dilutions of test compound reagents->plate_setup reaction Initiate Reaction: - Add [γ-³³P]ATP plate_setup->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction capture Capture Phosphorylated Enzyme on Filter Plate stop_reaction->capture wash Wash Plate capture->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analysis Logical_Relationship cluster_problem Pathological Condition cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome dysregulated_tgf Dysregulated TGF-β Signaling alk5_activity ALK5 Kinase Activity dysregulated_tgf->alk5_activity is driven by inhibition Inhibition of ALK5 Autophosphorylation pyrazole_inhibitor Pyrazole-based ALK5 Inhibitor (e.g., this compound) pyrazole_inhibitor->inhibition leads to blocked_signaling Blocked Downstream Signaling (p-Smad) inhibition->blocked_signaling results in therapeutic_effect Amelioration of Fibrosis/Cancer Progression blocked_signaling->therapeutic_effect contributes to

References

Application Notes and Protocols: 4-cyclopentyl-1H-pyrazole Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1] 4-cyclopentyl-1H-pyrazole, a member of this class, exhibits physicochemical properties that suggest its potential as a therapeutic agent. However, like many heterocyclic compounds, it is predicted to have low aqueous solubility due to its moderate lipophilicity (estimated logP of 2.8–3.5), which presents a challenge for achieving adequate bioavailability in in vivo studies.[2]

These application notes provide a comprehensive guide to developing suitable formulations of this compound for oral (PO) and intravenous (IV) administration in preclinical rodent models. The protocols outlined below are designed to enhance the solubility and stability of the compound, ensuring reliable and reproducible results in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Data Presentation

The selection of an appropriate vehicle is critical for the successful in vivo evaluation of poorly soluble compounds. The following tables provide hypothetical solubility data for this compound in various pharmaceutically acceptable vehicles and example formulations for preclinical studies.

Table 1: Hypothetical Solubility of this compound in Common Vehicles

VehicleSolvent(s)Surfactant/SolubilizerMaximum Solubility (mg/mL)Notes
Saline (0.9% NaCl)WaterNone< 0.01Practically insoluble; not suitable for direct formulation.
10% DMSO in SalineDMSO, WaterNone1.5May be suitable for low-dose IV administration.
20% Solutol® HS 15 in WaterWaterSolutol® HS 155.0Forms a clear micellar solution; suitable for IV administration.
5% DMSO / 40% PEG400 / 55% SalineDMSO, PEG400, WaterNone10.0A common co-solvent system for both IV and PO administration.
10% Cremophor® EL / 10% Ethanol in D5WEthanol, WaterCremophor® EL8.0Suitable for IV administration; potential for hypersensitivity reactions.
0.5% Methylcellulose in WaterWaterMethylcelluloseSuspensionSuitable for oral gavage as a suspension.
20% HP-β-CD in WaterWaterHP-β-CD12.5Forms an inclusion complex to enhance solubility; suitable for IV/PO.

Table 2: Example Formulations for In Vivo Studies

Formulation IDRoute of AdministrationVehicle CompositionThis compound Conc. (mg/mL)Dosing Volume (mL/kg)
F1-IVIntravenous (IV)5% DMSO, 40% PEG400, 55% Saline (0.9% NaCl)55
F2-IVIntravenous (IV)20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline105
F1-POOral (PO)10% DMSO, 90% Corn Oil2010
F2-POOral (PO)0.5% Methylcellulose, 0.2% Tween® 80 in Water10 (Suspension)10

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration (F1-IV)

This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 5% DMSO, 40% PEG400, and 55% sterile saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg of the compound.

  • Initial Solubilization: In a sterile vial, add 0.5 mL of DMSO to the weighed compound. Vortex thoroughly until the compound is completely dissolved.

  • Addition of Co-solvent: Add 4.0 mL of PEG400 to the DMSO solution. Vortex until a clear, homogenous solution is obtained.

  • Final Dilution: Slowly add 5.5 mL of sterile saline to the organic solution while vortexing. Continue to vortex for 2-3 minutes to ensure complete mixing.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Protocol 2: Preparation of a Suspension for Oral (PO) Administration (F2-PO)

This protocol details the preparation of a 10 mg/mL suspension of this compound in 0.5% methylcellulose and 0.2% Tween® 80 in water.

Materials:

  • This compound

  • Methylcellulose (low viscosity)

  • Tween® 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle:

    • Heat approximately half of the required volume of purified water to 60-70°C.

    • Slowly add the methylcellulose to the hot water while stirring to disperse it.

    • Add the remaining volume of cold water and continue to stir until the methylcellulose is fully dissolved and the solution has cooled to room temperature.

    • Add Tween® 80 to the methylcellulose solution and mix thoroughly.

  • Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Prepare the Suspension:

    • Place the weighed compound into a mortar.

    • Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved. Alternatively, a homogenizer can be used for this step.

  • Final Mixing: Transfer the suspension to a suitable container and stir continuously using a magnetic stir bar during dosing to ensure homogeneity.

Protocol 3: In Vivo Administration

Oral Gavage (PO) in Mice:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[3]

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle to ensure proper insertion depth.[3][4]

  • Dosing: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.[5][6] Administer the formulation slowly and smoothly.

  • Post-Dosing Monitoring: Observe the animal for a few minutes after dosing to ensure there are no signs of respiratory distress.[3]

Intravenous (IV) Injection in Mice (Tail Vein):

  • Animal Warming: Warm the mouse under a heat lamp or by placing the cage on a warming pad to induce vasodilation of the tail veins, making them easier to visualize.[7][8]

  • Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.[7]

  • Injection: Swab the tail with 70% ethanol. Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.[7][9] A successful insertion is often indicated by a "flash" of blood in the hub of the needle.

  • Administration: Inject the formulation slowly, at a rate of approximately 0.1 mL per 5-10 seconds.[7] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection Care: After removing the needle, apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.[9]

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrazole This compound Pyrazole->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow

G cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_data Data Analysis Weigh Weigh Compound Solubilize Solubilize in Vehicle Weigh->Solubilize QC QC Check (Clarity, pH) Solubilize->QC Dosing Dosing (PO or IV) QC->Dosing Acclimatize Animal Acclimatization Grouping Randomization & Grouping Acclimatize->Grouping Grouping->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc Stats Statistical Analysis PK_Calc->Stats Report Reporting Stats->Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Formulation Logic

G cluster_iv IV Formulation cluster_po Oral Formulation Compound This compound (Poorly Soluble) Solubilization_IV Solubilization Strategy Compound->Solubilization_IV Solubilization_PO Delivery Strategy Compound->Solubilization_PO CoSolvent_IV Co-solvents (DMSO, PEG400) Solubilization_IV->CoSolvent_IV Cyclodextrin Cyclodextrins (HP-β-CD) Solubilization_IV->Cyclodextrin Sterility Sterility Required (0.22µm Filtration) CoSolvent_IV->Sterility Cyclodextrin->Sterility Solution_PO Solution (e.g., in Oil) Solubilization_PO->Solution_PO Suspension_PO Suspension (e.g., Methylcellulose) Solubilization_PO->Suspension_PO Homogeneity Homogeneity Required (Continuous Stirring) Suspension_PO->Homogeneity

Caption: Decision tree for selecting an in vivo formulation strategy.

References

Application Notes and Protocols for Cell-Based Assays of 4-Cyclopentyl-1H-pyrazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4][5] These activities often stem from their ability to modulate key cellular targets such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels, as well as signaling pathways like the NF-κB pathway.[1][6]

This document provides detailed application notes and protocols for a selection of cell-based assays to evaluate the biological activity of 4-cyclopentyl-1H-pyrazole, a representative pyrazole-containing compound. These assays are fundamental for determining the compound's mechanism of action, potency, and potential therapeutic applications.

Data Presentation: Inhibitory and Modulatory Activities of Pyrazole Derivatives

Summarizing quantitative data is crucial for comparing the potency and selectivity of different compounds. The following tables provide examples of how to structure this data based on published findings for various pyrazole-based compounds. While specific data for this compound is not detailed in the provided search results, these tables serve as a template for presenting experimentally determined values.

Table 1: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[2]
Compound 3ALK2.9-27 (cellular)[2]
Compound 6Aurora A160HCT116 (colon)0.39[2][7]
MCF-7 (breast)0.46[2][7]
Compound 17Chk217.9--[2][7]
Compound 50EGFR & VEGFR-290 & 230HepG20.71[8]

Table 2: Antiproliferative Activity of Selected Pyrazole Derivatives

CompoundCell LineActivityValueReference
Compound 4aK562 (leukemia)GI500.26 µM[9]
A549 (lung)GI500.19 µM[9]
Compound 5bK562 (leukemia)GI500.021 µM[9]
A549 (lung)GI500.69 µM[9]
MCF-7 (breast)GI50-[9]
Compound 59HepG2 (liver)IC502 µM[8]
APAUMCF-7 (breast)IC5030 µg/ml[10]

Table 3: GPCR Modulatory Activity of Pyrazole Derivatives

CompoundReceptor TargetAssay TypeEC50/IC50Cell LineReference
Analog 6kM₄ mAChRcAMP AssaypEC₅₀ = 7.2-[11]
Analog 6lM₄ mAChRcAMP AssaypEC₅₀ = 7.5-[11]

Experimental Workflows and Signaling Pathways

A systematic workflow is essential for the efficient evaluation of novel compounds. The process typically begins with broad screening to assess cellular effects, followed by more detailed mechanistic assays to identify the molecular target and understand the downstream consequences of its modulation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Mechanistic Studies cluster_2 Phase 3: Lead Optimization A Compound Synthesis (this compound) B Cell Viability/Proliferation Assay (e.g., MTT, MTS) A->B C Determine GI50 / IC50 B->C D Kinase Inhibition Assays C->D If active E GPCR Modulation Assays (cAMP, Calcium Flux) C->E If active F Ion Channel Assays C->F If active G Pathway Analysis (e.g., NF-κB Reporter Assay) C->G If active H Confirm On-Target Activity D->H E->H F->H G->H I Structure-Activity Relationship (SAR) Studies H->I J Further In-Vitro & In-Vivo Testing I->J

General workflow for evaluating a novel pyrazole compound.
Key Signaling Pathways Targeted by Pyrazole Derivatives

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are crucial regulators of the cell cycle.[1] Pyrazole compounds can inhibit CDKs, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anti-cancer activity.[1][3]

G cluster_pathway CDK/Rb Signaling Pathway cluster_inhibition Inhibition GF Mitogenic Signals (Growth Factors) CDK46 Cyclin D / CDK4/6 GF->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) CDK46->pRb E2F E2F Rb->E2F sequesters Transcription G1/S Phase Gene Transcription pRb->Transcription releases E2F to activate CDK2E Cyclin E / CDK2 Transcription->CDK2E CDK2E->pRb further phosphorylates S_Phase S Phase (DNA Replication) CDK2E->S_Phase initiates CDK2A Cyclin A / CDK2 CDK2A->S_Phase maintains Inhibitor Pyrazole CDK Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2E inhibits

Inhibition of the CDK/Rb pathway by pyrazole compounds.

G-Protein Coupled Receptor (GPCR) Signaling (cAMP Pathway)

GPCRs are a large family of receptors that mediate numerous physiological processes.[12] Their activation can lead to the production of second messengers like cyclic AMP (cAMP).[12] Assays measuring cAMP accumulation are vital for characterizing the agonist or antagonist activity of compounds targeting Gs or Gi-coupled GPCRs.[12][13]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_modulation Modulation GPCR Gs-Coupled GPCR G_Protein Gαsβγ Complex GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Responses PKA->Response Phosphorylates Targets Agonist Pyrazole Agonist Agonist->GPCR Binds

Gs-coupled GPCR signaling cascade leading to cAMP production.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival.[6][10] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[6][10] Pyrazole compounds have been shown to modulate this pathway.[6]

G cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibition Inhibition Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex degrades, releasing NFkB_complex->IkB bound to NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Inhibitor Pyrazole Compound Inhibitor->IKK inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following section provides detailed, step-by-step protocols for key cell-based assays used to characterize pyrazole compounds like this compound.

Protocol 1: Cell Viability Assay (MTT)

This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][14]

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • DMSO (for dissolving formazan crystals)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed exponentially growing cells into a 96-well plate at a density of 4,000–5,000 cells per well in 100 µL of culture medium.[9] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[9][14]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 or IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot for Phospho-Protein)

This protocol determines if the compound inhibits a specific kinase within the cell by measuring the phosphorylation of its downstream substrate.[1]

Materials:

  • Cell line expressing the target kinase (e.g., HCT116 for CDK2)

  • Complete cell culture medium

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a predetermined time (e.g., 2, 6, or 24 hours).[1] Include a vehicle (DMSO) control.

  • Protein Extraction: After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1] Add 100-200 µL of ice-cold lysis buffer to each well.[1] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to a loading control (e.g., β-actin) or the total protein level of the target. Compare the levels of the phosphorylated substrate in treated versus control cells to determine the inhibitory effect of the compound.

Protocol 3: cAMP Accumulation Assay (TR-FRET)

This assay is used to quantify the agonist or antagonist activity of a compound on Gs or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.[13]

Materials:

  • Cell line expressing the target GPCR (e.g., HEK293-A2aR)[16]

  • Cell culture medium

  • White, opaque 96- or 384-well plates

  • This compound

  • Reference agonist and/or antagonist

  • Forskolin (for Gi-coupled receptor assays)

  • Homogeneous Time-Resolved Fluorescence (TR-FRET) cAMP assay kit (e.g., LANCE® Ultra cAMP kit)[13]

  • TR-FRET compatible microplate reader

Procedure:

  • Cell Plating: Plate cells in white, opaque-walled microplates at a pre-optimized density and allow them to attach overnight.[16]

  • Agonist Mode:

    • Remove culture medium and add stimulation buffer containing various concentrations of this compound.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with various concentrations of this compound.

    • Add a fixed concentration (e.g., EC80) of a known agonist to all wells (except negative control).

    • Incubate for 30 minutes at room temperature.[17]

  • cAMP Detection: Lyse the cells and measure cAMP levels by adding the detection reagents from the TR-FRET kit according to the manufacturer's protocol. This typically involves adding a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.[13]

  • Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm.[13]

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced.[13]

    • Generate a cAMP standard curve.

    • Convert sample readings to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).[13]

Protocol 4: NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • Cell line (e.g., A549, HEK293)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • This compound

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add an NF-κB-inducing agent like TNF-α to the wells (except for the unstimulated control) and incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (for normalization) in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells. Determine the inhibitory effect of this compound by plotting the normalized luciferase activity against the compound concentration and calculating the IC50 value.

References

Application Notes and Protocols for Mechanism of Action Studies of 4-Cyclopentyl-1H-pyrazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific mechanism of action studies, quantitative data, or detailed experimental protocols for 4-cyclopentyl-1H-pyrazole . The following information is based on studies of the closely related compound, 4-(cyclopentylmethyl)-1H-pyrazole . Researchers should use this information as a potential starting point for investigation, with the understanding that the biological activities of these two compounds may differ.

I. Introduction

This document provides an overview of the potential mechanisms of action for pyrazole-based compounds, with a specific focus on the available data for 4-(cyclopentylmethyl)-1H-pyrazole. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. Their biological actions are often attributed to the inhibition of specific enzymes and modulation of signaling pathways.

For 4-(cyclopentylmethyl)-1H-pyrazole, preliminary data suggests a multi-faceted mechanism of action primarily involving the modulation of inflammatory and neurotransmitter signaling pathways.

II. Potential Signaling Pathways and Molecular Targets

Based on the activity of the related compound, 4-(cyclopentylmethyl)-1H-pyrazole, the following signaling pathways and molecular targets are of interest:

  • Cyclooxygenase-2 (COX-2) and NF-κB Signaling: The compound may exert anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the synthesis of prostaglandins which are mediators of inflammation. Additionally, it may interfere with the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses.[1]

  • Muscarinic Acetylcholine Receptor M4 (M₄ mAChR): Derivatives of 4-(cyclopentylmethyl)-1H-pyrazole have been shown to act as positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor.[1] PAMs enhance the effect of the endogenous ligand (acetylcholine), suggesting a potential role in modulating cholinergic neurotransmission.

Diagram of Potential Signaling Pathways

G cluster_0 Inflammatory Signaling cluster_1 Cholinergic Signaling Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation_Response Inflammatory Response Prostaglandins->Inflammation_Response COX2->Prostaglandins NFkB_Activation NF-κB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB_Activation->Inflammatory_Genes Inflammatory_Genes->Inflammation_Response ACh Acetylcholine (ACh) M4_Receptor M₄ Receptor ACh->M4_Receptor Cellular_Response Modulated Cellular Response M4_Receptor->Cellular_Response Compound 4-(Cyclopentylmethyl)-1H-pyrazole Compound->COX2 Inhibition Compound->NFkB_Activation Inhibition Compound->M4_Receptor Positive Allosteric Modulation (PAM)

Caption: Potential mechanisms of action of 4-(cyclopentylmethyl)-1H-pyrazole.

III. Quantitative Data Summary

The following table summarizes the available quantitative data for 4-(cyclopentylmethyl)-1H-pyrazole and a structurally similar compound.[1]

CompoundTargetAssay TypeResultUnit
4-(Cyclopentylmethyl)-1H-pyrazole M₄ mAChRcAMP Assay (pEC₅₀)7.4-
4-(Cyclopentylmethyl)-1H-pyrazole COX-2Enzyme Inhibition (IC₅₀)12.5µM
4-(Cyclohexylmethyl)-1H-pyrazoleM₄ mAChRcAMP Assay (pEC₅₀)6.9-
4-(Cyclohexylmethyl)-1H-pyrazoleCOX-2Enzyme Inhibition (IC₅₀)18.7µM

IV. Experimental Protocols

The following are generalized protocols for assays that could be used to investigate the mechanism of action of this compound, based on the activities of related compounds.

A. COX-2 Inhibition Assay (Enzyme-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the COX-2 enzyme.

Experimental Workflow: COX-2 Inhibition Assay

G start Start prep_reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound dilutions - Detection Reagent start->prep_reagents incubation Incubate Enzyme, Compound, and Substrate prep_reagents->incubation add_detection Add Detection Reagent to measure Prostaglandin production incubation->add_detection measure_signal Measure Signal (e.g., colorimetric, fluorometric) add_detection->measure_signal data_analysis Data Analysis: Calculate IC₅₀ values measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for a COX-2 enzyme inhibition assay.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a peroxidase-based system to measure prostaglandin E2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound dilutions.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the absorbance or fluorescence on a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

B. NF-κB Reporter Assay (Cell-Based)

This protocol describes a method to assess the effect of a test compound on the NF-κB signaling pathway using a reporter gene assay.

Procedure:

  • Culture cells containing an NF-κB-driven reporter gene (e.g., luciferase or GFP) in a 96-well plate.

  • Treat the cells with various concentrations of the test compound.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Incubate for a sufficient period to allow for reporter gene expression (e.g., 6-24 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Analyze the data to determine the effect of the compound on NF-κB activation.

C. M₄ Muscarinic Receptor Allosteric Modulator Assay (Cell-Based)

This protocol is designed to identify and characterize positive allosteric modulators of the M₄ receptor.

Experimental Workflow: M₄ PAM Assay

G start Start plate_cells Plate cells expressing M₄ receptor start->plate_cells add_compounds Add Test Compound (potential PAM) and a fixed concentration of Acetylcholine (EC₂₀) plate_cells->add_compounds incubation Incubate to allow for receptor activation and second messenger signaling add_compounds->incubation measure_response Measure cellular response (e.g., cAMP levels, calcium flux, or β-arrestin recruitment) incubation->measure_response data_analysis Data Analysis: Determine potentiation and EC₅₀ shift measure_response->data_analysis end End data_analysis->end

Caption: Workflow for an M₄ positive allosteric modulator (PAM) assay.

Materials:

  • Cell line stably expressing the human M₄ muscarinic receptor (e.g., CHO or HEK293 cells)

  • Acetylcholine (ACh)

  • Test compound (this compound)

  • Assay buffer

  • Detection kit for the second messenger of interest (e.g., cAMP HTRF assay kit)

  • 384-well low-volume microplate

  • Plate reader compatible with the detection technology

Procedure:

  • Seed the M₄ receptor-expressing cells into a 384-well plate and incubate overnight.

  • Prepare a concentration-response curve of acetylcholine to determine the EC₂₀ concentration (the concentration that gives 20% of the maximal response).

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions to the cells, followed by the addition of acetylcholine at its EC₂₀ concentration.

  • Incubate the plate at room temperature for the time specified by the detection kit manufacturer.

  • Add the detection reagents and measure the signal on a plate reader.

  • A positive allosteric modulator will potentiate the response to the EC₂₀ concentration of acetylcholine. Calculate the fold-potentiation and the pEC₅₀ of the test compound.

V. Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, the data from the closely related compound 4-(cyclopentylmethyl)-1H-pyrazole suggests that it may act as a modulator of inflammatory and cholinergic signaling pathways. The provided protocols offer a framework for researchers to investigate these potential mechanisms for this compound and other novel pyrazole derivatives. It is recommended to perform a comprehensive screening and target validation to elucidate the precise molecular targets and pathways of this specific compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-cyclopentyl-1H-pyrazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely applicable and reliable method is the two-step synthesis involving the initial formation of a β-diketone (a 1,3-dicarbonyl compound) followed by a cyclocondensation reaction with hydrazine. Specifically, this involves the formylation of cyclopentyl methyl ketone to yield 1-cyclopentylbutane-1,3-dione, which is then reacted with hydrazine hydrate to form the pyrazole ring.

Q2: I am observing a low yield in the first step (formylation of cyclopentyl methyl ketone). What are the possible causes and solutions?

A2: Low yields in the formylation step can be attributed to several factors. Ensure your reagents are pure and anhydrous, as moisture can consume the strong base. The choice of base and solvent is critical; sodium methoxide in a dry, non-protic solvent like toluene or THF is recommended. Reaction temperature is also key; the reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature. Incomplete reaction can be another cause, so monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: During the cyclocondensation with hydrazine, I am getting multiple products. How can I improve the selectivity for this compound?

A3: The formation of multiple products, including regioisomers, can be a challenge in pyrazole synthesis. Using an acidic catalyst, such as a few drops of glacial acetic acid, can help direct the cyclization. The reaction temperature should be carefully controlled; refluxing in ethanol is a common practice. Ensure the 1-cyclopentylbutane-1,3-dione precursor from the first step is of high purity, as impurities can lead to side reactions.

Q4: My final product, this compound, is difficult to purify. What are the recommended purification techniques?

A4: Purification can often be achieved through column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. For products that are solids, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure material. If the product is an oil, high-vacuum distillation can be an option if the compound is thermally stable.

Q5: Can I use a different starting material instead of cyclopentyl methyl ketone?

A5: Yes, alternative routes are possible. For instance, you could perform a Claisen condensation between an ester of cyclopentanecarboxylic acid and acetone. However, the formylation of cyclopentyl methyl ketone is generally a more direct approach to the required 1,3-dicarbonyl precursor.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1-Cyclopentylbutane-1,3-dione (Step 1) 1. Impure or wet reagents/solvents. 2. Inactive base. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use freshly distilled solvents and high-purity reagents. Ensure all glassware is oven-dried. 2. Use a fresh batch of sodium methoxide or another suitable strong base. 3. Initiate the reaction at 0-5 °C and then allow it to proceed at room temperature. 4. Monitor the reaction by TLC until the starting material is consumed.
Formation of Side Products in Pyrazole Synthesis (Step 2) 1. Impure 1,3-dicarbonyl precursor. 2. Incorrect reaction pH. 3. Uncontrolled reaction temperature.1. Purify the 1-cyclopentylbutane-1,3-dione by vacuum distillation before use. 2. Add a catalytic amount of glacial acetic acid to the reaction mixture. 3. Maintain a steady reflux temperature and avoid overheating.
Difficulty in Isolating the Final Product 1. Product is an oil. 2. Presence of persistent impurities.1. If the product is an oil, attempt purification by silica gel column chromatography or high-vacuum distillation. 2. Consider converting the pyrazole to its hydrochloride salt for purification by recrystallization, followed by neutralization to recover the free base.
Incomplete Reaction in Cyclocondensation (Step 2) 1. Insufficient hydrazine hydrate. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate. 2. Monitor the reaction by TLC and continue refluxing until the 1,3-dicarbonyl precursor is no longer visible.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentylbutane-1,3-dione

This protocol details the formylation of cyclopentyl methyl ketone.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Cyclopentyl methyl ketone112.1710.0 g0.0891.0
Sodium methoxide54.025.3 g0.0981.1
Ethyl formate74.087.9 g0.1071.2
Anhydrous Toluene-150 mL--
1M Hydrochloric Acid-~100 mL--
Diethyl ether-200 mL--

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide and 100 mL of anhydrous toluene.

  • Cool the suspension to 0-5 °C using an ice bath.

  • In a separate flask, dissolve cyclopentyl methyl ketone and ethyl formate in 50 mL of anhydrous toluene.

  • Add the solution of the ketone and ester dropwise to the cooled sodium methoxide suspension over 1 hour with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the mixture again to 0-5 °C and slowly add 1M HCl to quench the reaction until the pH is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyclopentylbutane-1,3-dione.

  • The crude product can be purified by vacuum distillation. A typical yield is in the range of 65-75%.

Protocol 2: Synthesis of this compound

This protocol describes the cyclocondensation of 1-cyclopentylbutane-1,3-dione with hydrazine hydrate.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Cyclopentylbutane-1,3-dione140.1810.0 g0.0711.0
Hydrazine hydrate (~64% soln)50.063.9 g0.0781.1
Ethanol-100 mL--
Glacial Acetic Acid-0.5 mL-Catalytic
Saturated Sodium Bicarbonate-50 mL--
Ethyl Acetate-150 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopentylbutane-1,3-dione in 100 mL of ethanol.

  • Add hydrazine hydrate and a catalytic amount of glacial acetic acid (approximately 0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting diketone is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to obtain the pure product. A typical yield is in the range of 80-90%.

Visualized Workflows

SynthesisWorkflow start Starting Materials: - Cyclopentyl methyl ketone - Ethyl formate - Sodium methoxide step1 Step 1: Formylation (1-Cyclopentylbutane-1,3-dione synthesis) start->step1 intermediate Intermediate: 1-Cyclopentylbutane-1,3-dione step1->intermediate step2 Step 2: Cyclocondensation (with Hydrazine Hydrate) intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield or Impure Product? check_step1 Problem in Step 1 (Formylation)? start->check_step1 Yes check_step2 Problem in Step 2 (Cyclocondensation)? start->check_step2 No reagents Check Reagent Purity & Anhydrous Conditions check_step1->reagents Possible base Verify Base Activity (Use fresh NaOMe) check_step1->base Possible temp_control1 Optimize Temperature (Start at 0°C) check_step1->temp_control1 Possible precursor_purity Purify 1,3-Diketone Precursor? check_step2->precursor_purity Yes catalyst Add Catalytic Acid (e.g., Acetic Acid)? check_step2->catalyst No purification_method Optimize Purification (Chromatography/Recrystallization)? check_step2->purification_method Impure

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Synthesis of 4-Cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclopentyl-1H-pyrazole and related 4-alkylpyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing 4-substituted pyrazoles like this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2][3] For the synthesis of this compound, a key intermediate would be a 2-cyclopentyl-1,3-dicarbonyl compound, such as ethyl 2-cyclopentyl-3-oxobutanoate.[4][5][6]

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrazole synthesis. Several factors can contribute to this problem:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[2]

  • Purity of starting materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and reduce the yield. Ensure the purity of your starting materials.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) is crucial. Acid catalysis, often with acetic acid, is common for Knorr synthesis.[1][2]

  • Side product formation: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound, which is necessary for the synthesis of this compound. The initial attack of hydrazine can occur at either of the two different carbonyl groups, leading to a mixture of pyrazole isomers.

Improving regioselectivity can be achieved by:

  • Modifying the 1,3-dicarbonyl substrate: Introducing bulky substituents or groups with different electronic properties on the dicarbonyl compound can favor the attack of hydrazine on one carbonyl group over the other.

  • Choice of hydrazine derivative: Using a substituted hydrazine can influence the regioselectivity.

  • Reaction conditions: The solvent and pH can play a significant role. For instance, polar protic solvents are commonly used, but exploring aprotic solvents might alter the isomeric ratio.[7]

Q4: What are the expected side products in the synthesis of this compound?

A4: Besides the potential for regioisomers, other common side products include:

  • Hydrazone intermediate: Incomplete cyclization can result in the isolation of the hydrazone formed from the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[1][2]

  • Products of self-condensation of the dicarbonyl compound: Under certain conditions, the 1,3-dicarbonyl starting material may undergo self-condensation.

  • Pyrazolone derivatives: If a β-ketoester is used as the starting material, the formation of pyrazolone byproducts is possible.[1]

  • Decomposition products: Hydrazine can decompose, especially at elevated temperatures, leading to various byproducts and discoloration of the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive reagents, incorrect stoichiometry, suboptimal reaction conditions.- Ensure the freshness and purity of hydrazine hydrate. - Verify the correct molar ratios of reactants. A slight excess of hydrazine is sometimes used.[1] - Optimize reaction temperature and time. Monitor by TLC. - Confirm the presence of an acid catalyst if required by the protocol.
Formation of Multiple Products (Isomers) Use of an unsymmetrical 1,3-dicarbonyl precursor.- Attempt to separate isomers by column chromatography. - Modify the synthetic strategy to use a symmetrical precursor if possible, though this is not straightforward for a 4-substituted pyrazole. - Experiment with different solvents and temperatures to influence the isomeric ratio.
Reaction Mixture is Dark/Colored Decomposition of hydrazine, formation of polymeric byproducts.- Use fresh, high-purity hydrazine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider purification of the crude product by activated carbon treatment or column chromatography.
Difficulty in Product Isolation/Purification Product is an oil or has similar polarity to impurities.- If the product is an oil, try to form a solid salt (e.g., hydrochloride) for easier handling. - Optimize the eluent system for column chromatography to achieve better separation. - Consider distillation under reduced pressure for liquid products.

Experimental Protocols

Synthesis of Ethyl 2-Cyclopentyl-3-oxobutanoate (Precursor)

A potential precursor for the synthesis of this compound is ethyl 2-cyclopentyl-3-oxobutanoate. A general procedure for its synthesis is as follows:

  • To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, slowly add ethyl acetoacetate (1.0 equivalent) at 0°C.

  • After stirring for 30 minutes, add cyclopentyl bromide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-cyclopentyl-3-oxobutanoate.[4]

Knorr Synthesis of 4-Cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one (Illustrative Example)

  • In a round-bottom flask, dissolve ethyl 2-cyclopentyl-3-oxobutanoate (1.0 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Visualizations

Troubleshooting_Workflow cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Impurities start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_yield->optimize_conditions Yes end_product Desired Product Obtained check_purity->end_product No isomer_formation Regioisomer Formation check_purity->isomer_formation Yes check_reagents Check Reagent Purity and Stoichiometry optimize_conditions->check_reagents incomplete_reaction Incomplete Reaction check_reagents->incomplete_reaction incomplete_reaction->start side_products Other Side Products isomer_formation->side_products purification Optimize Purification (Chromatography, Recrystallization) side_products->purification purification->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4_Receptor M4 Muscarinic Receptor (GPCR) G_protein Gi/o Protein M4_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets ACh Acetylcholine (ACh) ACh->M4_Receptor Binds Pyrazole_Derivative This compound Derivative (PAM) Pyrazole_Derivative->M4_Receptor Allosterically Binds

Caption: Potential signaling pathway involving this compound derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[8]

References

Technical Support Center: Purification of 4-Cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-cyclopentyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Column Chromatography Inappropriate solvent system leading to poor separation of the product from impurities.Optimize the solvent system by running thin-layer chromatography (TLC) with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.
Co-elution with a regioisomeric impurity (e.g., 3-cyclopentyl-1H-pyrazole).Consider using a different stationary phase for chromatography, such as alumina, or employ preparative high-performance liquid chromatography (HPLC) for better separation.
The compound is unstable on silica gel.A short plug of silica gel with rapid elution can minimize degradation. Alternatively, use a less acidic stationary phase like neutral alumina.
Difficulty in Recrystallization The compound is too soluble in the chosen solvent.Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system (e.g., ethanol/water, toluene/hexane).
Oiling out of the compound instead of forming crystals.This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower boiling point solvent, or add a co-solvent to lower the overall boiling point of the system. Seeding with a pure crystal can also induce crystallization.
Presence of persistent impurities inhibiting crystal formation.Purify the crude product by column chromatography before attempting recrystallization.
Product Degradation During Purification Exposure to acidic conditions.Pyrazoles can be sensitive to strong acids. If using silica gel, which is slightly acidic, consider neutralizing it with a small amount of triethylamine in the eluent.
High temperatures during solvent removal.Remove the solvent under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a water bath set to 30-40 °C).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., a cyclopentyl-substituted 1,3-dicarbonyl compound and hydrazine), regioisomers (such as 3-cyclopentyl-1H-pyrazole and 5-cyclopentyl-1H-pyrazole), and N-alkylated byproducts if an alkylating agent is present.

Q2: Which chromatographic method is most suitable for the purification of this compound?

A2: Flash column chromatography using silica gel is a widely used and effective method for the purification of pyrazole derivatives. For higher purity requirements, preparative HPLC may be necessary.

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A good starting point for a non-polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio should be determined by TLC analysis.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide quantitative purity data. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities.

Experimental Protocols

Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. The ideal system will show good separation between the desired product (Rf ~0.2-0.4) and impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution process by performing TLC on the collected fractions.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Parameter Column Chromatography Recrystallization
Typical Purity Achieved >95%>98%
Expected Yield 60-85%70-90% (of the material being recrystallized)
Common Solvents Hexane/Ethyl Acetate, Dichloromethane/MethanolEthanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane
Key Advantage Good for separating complex mixtures.Excellent for achieving high purity.

Visual Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis crude_product Crude this compound tlc TLC Analysis crude_product->tlc Optimize Eluent column_packing Column Packing tlc->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution product_isolation_chrom Solvent Removal elution->product_isolation_chrom dissolution Dissolution in Hot Solvent product_isolation_chrom->dissolution For higher purity pure_product Pure Product product_isolation_chrom->pure_product If sufficiently pure crystallization Cooling & Crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying filtration->drying drying->pure_product analysis Purity & Structural Analysis (HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Low Purity After Purification method Which method was used? start->method chromatography Column Chromatography method->chromatography Chromatography recrystallization Recrystallization method->recrystallization Recrystallization cause_chrom Potential Causes chromatography->cause_chrom sol_sys Poor Solvent System cause_chrom->sol_sys co_elution Co-elution of Isomers cause_chrom->co_elution degradation Degradation on Silica cause_chrom->degradation solution_tlc Optimize eluent via TLC sol_sys->solution_tlc solution_hplc Use Preparative HPLC or Alumina co_elution->solution_hplc solution_neutral Use Neutral Alumina or Short Plug degradation->solution_neutral cause_recryst Potential Causes recrystallization->cause_recryst oiling_out Oiling Out cause_recryst->oiling_out no_crystals No Crystals Form cause_recryst->no_crystals solution_solvent Change Solvent/Co-solvent System oiling_out->solution_solvent no_crystals->solution_solvent solution_pre_purify Pre-purify by Chromatography no_crystals->solution_pre_purify

Caption: Troubleshooting logic for the purification of this compound.

4-cyclopentyl-1H-pyrazole solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyclopentyl-1H-pyrazole. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

For practical lab work, Dimethyl Sulfoxide (DMSO) is an excellent choice for preparing stock solutions as it is a powerful aprotic solvent capable of dissolving a wide array of organic compounds, including both polar and non-polar substances[2]. For subsequent dilutions into aqueous media for biological assays, it is crucial to be aware of the potential for the compound to precipitate.

The following table summarizes the expected and predicted solubility of this compound.

SolventTypeExpected SolubilityPredicted pKa
Dimethyl Sulfoxide (DMSO)Polar AproticHigh14.78 ± 0.50[3]
EthanolPolar ProticModerate to High
MethanolPolar ProticModerate to High
AcetonePolar AproticModerate
WaterPolar ProticLow
DichloromethaneNon-polarModerate to High
TolueneNon-polarModerate

This data is based on general solubility trends for pyrazole derivatives and predicted values. Actual solubility should be determined experimentally.

Troubleshooting Guides

Q2: My this compound is not dissolving in my chosen solvent. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. For creating a stock solution, DMSO is highly recommended due to its strong solubilizing power for a wide range of organic compounds[2]. For other applications, refer to the expected solubility in the table above and consider a solvent with a polarity that is compatible with the compound.

  • Gentle Heating: Applying gentle heat (e.g., a warm water bath at 30-40°C) can help to increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.

  • Sonication: Using an ultrasonic bath can aid in breaking down solid aggregates and enhance the dissolution process.

  • Vortexing: Vigorous mixing using a vortex mixer can also help to accelerate the dissolution of the compound.

  • Fresh Solvent: Ensure that your solvent is anhydrous and of high purity, as contaminants or water content can affect solubility.

Q3: I have a stock solution of this compound in DMSO, but it precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, particularly for lipophilic compounds. This is often referred to as a kinetic solubility issue. Here are some strategies to mitigate this problem:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can try to increase the percentage of DMSO in the final aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with enzymatic assays. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.

  • Use a Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can help to improve the aqueous solubility of hydrophobic compounds. Preparing your dilution in a buffer containing a small amount of Pluronic F-127 may prevent precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The predicted pKa of this compound is approximately 14.78, suggesting it is a very weak acid[3]. Therefore, pH adjustments within a physiological range are unlikely to significantly impact its solubility.

Experimental Protocols

Q4: How can I experimentally determine the solubility of this compound?

A4: A common method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This protocol provides a general procedure that can be adapted for your specific needs.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An excess of solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A 24-48 hour incubation is typically recommended[4].

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

Below is a workflow diagram for the Shake-Flask Solubility Assay.

G Workflow for Shake-Flask Solubility Assay A Add excess solid compound to solvent in a vial B Seal vial and incubate on shaker for 24-48h at constant temperature A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm filter C->D E Analyze filtrate by HPLC-UV D->E G Determine solubility from calibration curve E->G F Prepare standard solutions and create calibration curve F->G

Caption: A flowchart illustrating the key steps of the shake-flask method for determining thermodynamic solubility.

Signaling Pathways and Experimental Design

Q5: What is the potential biological target of this compound and how can I design an experiment to test its activity?

A5: While the specific biological target of this compound may not be established, the pyrazole scaffold is a common feature in many biologically active molecules, particularly as inhibitors of protein kinases[5][6]. Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

A plausible hypothesis is that this compound acts as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway where the compound inhibits a Receptor Tyrosine Kinase (RTK), thereby blocking downstream signaling.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Ligand Ligand Ligand->RTK Compound This compound Compound->RTK Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A diagram showing the hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by this compound.

To test this hypothesis, you could perform a kinase inhibition assay. The following workflow outlines a general approach.

G Kinase Inhibition Assay Workflow A Prepare assay buffer, kinase, substrate, and ATP C Add diluted compound to microplate wells A->C B Serially dilute this compound in DMSO B->C D Add kinase to wells and pre-incubate C->D E Initiate reaction by adding substrate/ATP mixture D->E F Incubate at constant temperature E->F G Stop reaction and measure kinase activity (e.g., luminescence) F->G H Plot activity vs. compound concentration to determine IC50 G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the potency of a test compound.

References

Technical Support Center: Strategies to Improve Aqueous Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of pyrazole-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide actionable strategies to enhance the solubility and bioavailability of these molecules.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole derivatives exhibit poor aqueous solubility?

Poor aqueous solubility in pyrazole derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][2] Additionally, the introduction of hydrophobic or nonpolar functional groups can further decrease water solubility.[2] Overcoming this high crystal lattice energy is a key factor in improving solubility.[1]

Q2: I have a novel pyrazole compound with low solubility. What are the primary strategies I should consider?

There are three main pillars for addressing poor solubility: chemical modification of the active pharmaceutical ingredient (API), crystal engineering, and advanced formulation techniques.

  • Chemical & Physicochemical Modifications : This involves altering the molecule itself.

    • Salt Formation : If your compound has ionizable groups (acidic or basic), forming a salt is often the most effective initial approach.[1][3]

    • Structural Modification : Introducing polar functional groups like hydroxyl (-OH) or amino (-NH2) can increase hydrophilicity and the potential for hydrogen bonding with water.[2][4] Disrupting molecular planarity or symmetry can also reduce crystal packing energy and improve solubility.[5]

  • Crystal Engineering & Particle Size Reduction : These methods modify the solid-state properties of the API.

    • Co-crystals : Forming a co-crystal with a benign, water-soluble co-former can disrupt the crystal lattice and significantly improve solubility and dissolution rates.[1][6]

    • Particle Size Reduction : Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[1][7]

  • Formulation-Based Approaches : These strategies involve combining the API with excipients to create a more soluble formulation.

    • Solid Dispersions : Dispersing the pyrazole compound in a water-soluble polymer matrix at a solid state can improve wettability and dissolution.[8][9][10]

    • Nanotechnology : Encapsulating the API in nanosized carriers like dendrimers, liposomes, or polymeric nanoparticles can create water-soluble formulations.[11][12][13]

    • Co-solvents : For preclinical or in vitro studies, using co-solvent systems (e.g., water-ethanol, PEG 400-ethanol) can be a straightforward way to solubilize the compound.[14][15]

Below is a decision-making workflow to help select an appropriate strategy.

G start Start: Poorly Soluble Pyrazole Derivative check_ionizable Does the compound have ionizable groups? start->check_ionizable salt_formation Strategy: Salt Formation (High Success Potential) check_ionizable->salt_formation Yes no_ionizable No Ionizable Groups check_ionizable->no_ionizable No crystal_engineering Consider Crystal Engineering & Formulation Approaches no_ionizable->crystal_engineering check_thermal_stability Is the compound thermally stable? crystal_engineering->check_thermal_stability cocrystals Strategy: Co-Crystallization crystal_engineering->cocrystals nanotech Strategy: Nanoparticle Formulation crystal_engineering->nanotech solid_dispersion Strategy: Amorphous Solid Dispersion check_thermal_stability->solid_dispersion Yes solvent_evap Solvent Evaporation or Spray Drying check_thermal_stability->solvent_evap No hot_melt Hot-Melt Extrusion solid_dispersion->hot_melt solvent_evap->solid_dispersion

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: How effective is the solid dispersion technique for pyrazole derivatives like Celecoxib?

Solid dispersion is a highly effective and widely used technique.[10] It involves dispersing the drug in an inert, water-soluble carrier, often resulting in an amorphous form of the drug, which has higher solubility than its crystalline counterpart.[16][17] For Celecoxib, a well-known pyrazole-based COX-2 inhibitor, various polymers have demonstrated significant solubility enhancement.

Polymer Carrier Drug:Polymer Ratio (w/w) Method Solubility Increase (Approx.) Reference
PVP K301:2Solvent Evaporation> 35-fold[8]
Pluronic F 1271:5Spray Drying5-fold[18]
Mannitol1:5Fusion MethodMarked Increase (82% release in <30 min)[9]

Q4: When should I consider a nanotechnology approach?

Nanotechnology is particularly useful when other methods are not sufficiently effective or when dealing with highly insoluble compounds.[11][19] Encapsulating a pyrazole derivative within a nanoparticle can dramatically increase its aqueous solubility and may also offer benefits like improved stability and targeted delivery.[3][11] For example, encapsulating an insoluble pyrazole derivative (BBB4) in a dendrimer resulted in a 105-fold increase in its water solubility.[12] This strategy is suitable for compounds that are difficult to formulate using simpler methods.

Troubleshooting Guides & Experimental Protocols

Problem 1: My compound is not amenable to salt formation and co-crystal screening failed. What's next?

Recommendation: The solid dispersion technique is a robust next step. The solvent evaporation method is a common and accessible starting point.

Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation

This protocol is adapted from methodologies used for Celecoxib.[8][16]

  • Materials :

    • Pyrazole Derivative (API)

    • Polymer Carrier (e.g., PVP K30, Pluronic F 127, Eudragit RLPO)

    • Volatile Organic Solvent (e.g., Ethanol, Methanol, Dichloromethane - must dissolve both API and polymer)

    • Rotary evaporator or vacuum oven

    • Mortar and pestle, sieves

  • Procedure :

    • Accurately weigh the API and the polymer carrier in the desired ratio (start with 1:1, 1:2, and 1:5 w/w).

    • Dissolve the API and polymer completely in a minimal amount of the selected organic solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a solid, dry film is formed on the flask wall.

    • Further dry the solid mass in a vacuum oven at a similar temperature for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

    • Gently pulverize the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., #100 mesh) to obtain a uniform powder.

    • Store the resulting powder in a desiccator.

  • Characterization :

    • Solubility Study : Determine the aqueous solubility of the solid dispersion compared to the pure API.

    • Dissolution Study : Perform in-vitro dissolution tests (e.g., USP Apparatus II).

    • Solid-State Characterization : Use DSC, XRD, and SEM to confirm the amorphous nature of the drug within the dispersion.[9][18]

Below is a diagram illustrating the general workflow for this method.

G cluster_prep Preparation cluster_process Processing cluster_char Characterization A 1. Weigh API & Polymer B 2. Dissolve in Organic Solvent A->B C 3. Evaporate Solvent (Rotary Evaporator) B->C D 4. Dry under Vacuum C->D E 5. Scrape & Collect Solid Mass D->E F 6. Pulverize & Sieve E->F G 7. Store in Desiccator F->G H Solubility Assay G->H I Dissolution Testing G->I J DSC / XRD Analysis G->J

Caption: Experimental workflow for the Solvent Evaporation method.
Problem 2: My compound is extremely hydrophobic ("brick dust") and solid dispersions provide only marginal improvement.

Recommendation: For compounds with very low solubility, nano-encapsulation can be a powerful solution. Physically entrapping the drug inside a carrier can render it water-soluble.

Experimental Protocol: Preparation of Nanoparticles by Dendrimer Encapsulation

This protocol is based on the successful solubilization of a water-insoluble pyrazole derivative.[11][12]

  • Materials :

    • Insoluble Pyrazole Derivative (API)

    • Water-soluble dendrimer or suitable copolymer (e.g., G4K lysine-containing dendrimer)

    • Ethanol (or another suitable water-miscible solvent for the API)

    • Purified Water

    • Dialysis membrane (with appropriate molecular weight cut-off)

  • Procedure :

    • Prepare a solution of the dendrimer in purified water (e.g., 12.5 mg/mL).

    • Prepare a concentrated solution of the pyrazole API in ethanol.

    • Add the ethanolic solution of the API dropwise to the aqueous dendrimer solution under vigorous stirring. The ratio should be calculated to achieve the desired drug loading.

    • Continue stirring the resulting mixture for several hours at room temperature to allow for the self-assembly of nanoparticles and encapsulation of the API.

    • Transfer the nanoparticle suspension to a dialysis bag.

    • Perform dialysis against a large volume of purified water for 24-48 hours, with frequent changes of the water, to remove the organic solvent and any unencapsulated drug.

    • Collect the purified nanoparticle suspension. It can be used directly or lyophilized to obtain a solid powder.

  • Characterization :

    • Particle Size & Zeta Potential : Use Dynamic Light Scattering (DLS).

    • Morphology : Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading (DL%) & Encapsulation Efficiency (EE%) : Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis or HPLC) after disrupting the nanoparticles.

The diagram below illustrates the concept of nano-encapsulation.

G cluster_before Before Encapsulation cluster_after After Encapsulation drug Insoluble Pyrazole (API) process Self-Assembly Process drug->process dendrimer Soluble Dendrimer dendrimer->process water1 Water nanoparticle Water-Soluble Nanoparticle water2 Water process->nanoparticle

Caption: Conceptual diagram of dendrimer-based nano-encapsulation.

References

Technical Support Center: Stability of 4-cyclopentyl-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-cyclopentyl-1H-pyrazole in solution over time. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the general stability of the pyrazole heterocyclic core, the primary factors that can influence the stability of this compound in solution are:

  • Oxidation: The pyrazole ring can be susceptible to oxidation, potentially initiated by atmospheric oxygen.

  • Heat: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or high-intensity visible light may provide the energy to initiate degradation reactions.

  • pH: The stability of the compound can be pH-dependent. Both strongly acidic and basic conditions can potentially lead to hydrolysis or other forms of degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions of this compound should be stored under conditions that minimize exposure to the degradation factors mentioned above.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated) for short-term storage. ≤ -20°C for long-term storage.Reduces the rate of chemical degradation.
Light Store in amber vials or containers protected from light.Prevents light-induced degradation.
Atmosphere For maximum stability, especially for long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing.Minimizes the risk of oxidative degradation.
Container Use tightly sealed glass vials with chemically inert caps (e.g., PTFE-lined).Prevents solvent evaporation and contamination.

Q3: How can I monitor the stability of this compound in my experiments?

The most common and effective methods for monitoring the stability of this compound in solution are chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used method for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating method should be developed where the parent peak is well-resolved from any degradant peaks.

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity, which is particularly useful for identifying and quantifying trace-level degradation products.

Q4: I am observing unexpected peaks in my chromatogram over time. What could be the cause?

The appearance of new peaks in your chromatogram when analyzing a solution of this compound that has been stored for a period of time is a strong indication of degradation. The identity of these new peaks would correspond to degradation products. To identify these, further investigation using techniques like mass spectrometry (MS) is recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

  • Potential Cause: The solvent may not be suitable, or the storage conditions may be inappropriate. Protic solvents (e.g., methanol, water) might facilitate degradation more than aprotic solvents (e.g., acetonitrile, DMSO). The solution might be exposed to light or elevated temperatures.

  • Troubleshooting Steps:

    • Review the solvent used. If possible, test the stability in an alternative, high-purity, aprotic solvent.

    • Ensure the solution is stored in an amber vial and protected from light.

    • Store the solution at a lower temperature (e.g., -20°C or -80°C).

    • Consider performing a forced degradation study to understand the compound's liabilities.

Issue 2: Inconsistent Results in Biological Assays

  • Potential Cause: If the compound is degrading in the assay medium, the effective concentration will decrease over the course of the experiment, leading to variability in the results.

  • Troubleshooting Steps:

    • Assess the stability of this compound directly in the assay buffer under the experimental conditions (e.g., temperature, incubation time).

    • Prepare fresh solutions of the compound immediately before each experiment.

    • Include a time-zero control sample and samples incubated for the duration of the assay to be analyzed by HPLC to quantify any degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3]

ConditionSuggested Parameters
Acid Hydrolysis 0.1 M HCl, room temperature and/or 60°C
Base Hydrolysis 0.1 M NaOH, room temperature and/or 60°C
Oxidative Degradation 3% H₂O₂, room temperature
Thermal Degradation 60°C (in solution and as solid)
Photostability Expose to light (ICH Q1B guidelines)

Workflow for a Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound aliquot Aliquot stock solution into separate vials for each stress condition prep->aliquot acid Acid Hydrolysis aliquot->acid Expose to stress base Base Hydrolysis aliquot->base Expose to stress oxidation Oxidation aliquot->oxidation Expose to stress thermal Thermal aliquot->thermal Expose to stress photo Photolytic aliquot->photo Expose to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Quantify parent compound and degradants hplc->data

Caption: Workflow for a forced degradation study.

General Stability Testing Protocol

This protocol outlines a typical workflow for assessing the stability of this compound in a specific solvent over time.

cluster_setup Experiment Setup cluster_storage Storage and Sampling cluster_analysis Analysis prep_sol Prepare solution of this compound in the desired solvent dispense Dispense into multiple amber vials prep_sol->dispense store Store vials under defined conditions (e.g., 25°C, 4°C, -20°C) dispense->store time_points Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours) store->time_points analyze Analyze each sample by a validated stability-indicating HPLC method time_points->analyze plot Plot % remaining of parent compound vs. time analyze->plot

Caption: General workflow for stability testing.

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Knorr pyrazole synthesis, with a focus on resolving low product yields.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems leading to low yields in your Knorr pyrazole synthesis.

Issue 1: Low or No Product Formation

If you are experiencing significantly lower than expected yields or no formation of the desired pyrazole product, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low or No Product Yield check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry If pure solution Improved Yield check_purity->solution If impure, purify/replace reagents optimize_conditions Evaluate Reaction Conditions (Temperature, Time, Solvent, pH) check_stoichiometry->optimize_conditions If correct check_stoichiometry->solution If incorrect, adjust stoichiometry side_reactions Investigate Potential Side Reactions optimize_conditions->side_reactions If optimized optimize_conditions->solution If suboptimal, modify conditions purification_loss Review Purification Procedure side_reactions->purification_loss If minimal side_reactions->solution If significant, adjust conditions to minimize purification_loss->solution If optimized purification_loss->solution If losses are high, refine purification method

A logical workflow for troubleshooting low yield in pyrazole synthesis.

Step-by-Step Troubleshooting:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Verify Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Investigate Potential Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][2]

  • Review Purification Procedure: Significant product loss can occur during workup and purification. Evaluate your extraction, filtration, and chromatography or recrystallization steps to identify and minimize losses.

Issue 2: Formation of Two Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazole products is a common challenge.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1][2]

Strategies to Improve Regioselectivity:

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound may direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic properties of the substituents on both the dicarbonyl compound and the hydrazine influence the reactivity of the carbonyl groups.

  • Reaction Conditions: Modifying the solvent, temperature, or catalyst can sometimes favor the formation of one regioisomer over the other.

Issue 3: Reaction Mixture Discoloration

Discoloration, often to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][3] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Tips to Minimize Discoloration and Impurities:

  • Use Fresh Hydrazine: Use freshly distilled or a newly opened bottle of hydrazine to minimize impurities.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.[3]

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Colored impurities can often be removed during purification. Washing the crude product with a suitable solvent or using techniques like column chromatography or recrystallization with activated charcoal can be effective.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is versatile, and optimal conditions can vary depending on the specific substrates. However, a general starting point is often the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst.[5][6]

ParameterTypical Range/ConditionNotes
Temperature Room temperature to refluxHeating is often required to drive the reaction to completion.[7][8]
Solvent Ethanol, propanol, acetic acid, waterThe choice of solvent can influence reaction rate and regioselectivity.[3][9]
Catalyst Acetic acid, mineral acidsA catalytic amount of acid is typically used.[5][6]
Reaction Time 1 to several hoursMonitor by TLC to determine completion.[7][9]

Q2: How can I monitor the progress of my Knorr pyrazole synthesis?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate/70% hexane).[8][9]

Q3: My pyrazole product is difficult to purify. What are some recommended purification techniques?

Purification of pyrazoles can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid pyrazole products.[1] Common solvents for recrystallization include ethanol, methanol, isopropanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate.[4][10]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired pyrazole from impurities and regioisomers.[1] Deactivating the silica gel with triethylamine may be necessary for basic pyrazole compounds to prevent product loss on the column.[10]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, which can then be extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can yield the purified pyrazole.

Q4: What is the mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[5][6]

KnorrMechanism cluster_step1 Step 1: Imine/Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Dicarbonyl 1,3-Dicarbonyl Intermediate1 Hydrazone/ Enamine Intermediate Dicarbonyl->Intermediate1 Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Pyrazole Pyrazole Intermediate2->Pyrazole

Simplified mechanism of the Knorr pyrazole synthesis.

The mechanism proceeds through the following key steps:

  • Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.[2][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion to form a five-membered cyclic intermediate.[2][7]

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[2][7]

Experimental Protocols

General Experimental Workflow for Knorr Pyrazole Synthesis

ExperimentalWorkflow setup Reaction Setup (Combine 1,3-dicarbonyl, hydrazine, solvent, and catalyst) reaction Reaction (Heat and stir for appropriate time) setup->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Quench, extract, wash) monitoring->workup Complete isolation Isolation (e.g., Filtration or solvent removal) workup->isolation purification Purification (Recrystallization or chromatography) isolation->purification analysis Product Analysis (NMR, MS, MP) purification->analysis

A general experimental workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester [7][9]

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7][9]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7][9]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7][9]

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7][9]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7][8]

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7][9]

  • The pure pyrazolone can be obtained by recrystallization from ethanol.[7]

References

Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for managing the formation of regioisomers during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, particularly in the common Knorr synthesis, regioisomers are structural isomers that arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The two nitrogen atoms of the hydrazine can react with the two different carbonyl groups of the dicarbonyl compound, leading to two possible products with the same molecular formula but different arrangements of substituents on the pyrazole ring.

Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties (like solubility and crystallinity), and toxicological profiles.[2] For therapeutic applications, it is often essential to synthesize and isolate a single, desired regioisomer to ensure efficacy and safety.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis is governed by a combination of factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less hindered site.[1]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[3]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of a single regioisomer compared to more conventional solvents like ethanol.[1][4]

Q3: How can I distinguish between the two regioisomers of a synthesized pyrazole?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between pyrazole regioisomers.

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly useful for unambiguous structure determination. It identifies through-space correlations between protons. For example, a NOESY experiment can show a correlation between the protons of the N-substituent and the protons on the adjacent substituent at the C5 position of the pyrazole ring, confirming the regiochemistry.[5]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

  • Solution 1: Change the Solvent System. This is often the most direct approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[4]

  • Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can favor the formation of one regioisomer. Conversely, running the reaction under basic conditions may favor the other. Experimentation is key to finding the optimal pH for your specific substrates.

  • Solution 3: Modify the Synthetic Strategy. If the above solutions are not effective, consider an alternative, more regioselective synthetic route. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides a method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.

Issue 2: The major product of my reaction is the undesired regioisomer.

This indicates that the inherent electronic and steric factors of your starting materials favor the formation of the unwanted product under the current reaction conditions.

  • Solution 1: Alter the Reaction Conditions. As mentioned above, a change in solvent or pH can sometimes reverse the regioselectivity.

  • Solution 2: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Solution: Separation by Column Chromatography. Flash column chromatography over silica gel is the most common and effective method for separating pyrazole regioisomers.[3] The key is to find a solvent system (eluent) that provides good separation on a Thin Layer Chromatography (TLC) plate before attempting the preparative scale separation. A systematic screening of solvent systems with varying polarities (e.g., mixtures of hexane and ethyl acetate) is recommended.

Data Presentation

Table 1: Effect of Solvent on Regioisomer Ratio in the Reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-diones with Hydrazines

1,3-Diketone Substituents (R¹, R²)HydrazineSolventRegioisomer Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEtOH35:6598
CF₃, PhenylMethylhydrazineTFE88:1299
CF₃, PhenylMethylhydrazineHFIP96:498
CF₃, PhenylPhenylhydrazineEtOH33:6790
CF₃, PhenylPhenylhydrazineTFE86:1489
CF₃, PhenylPhenylhydrazineHFIP99:194
CF₃, 4-ChlorophenylMethylhydrazineEtOH12:8890
CF₃, 4-ChlorophenylMethylhydrazineTFE80:2085
CF₃, 4-ChlorophenylMethylhydrazineHFIP88:1294

Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group, and Regioisomer B has the N-substituent adjacent to the R² group. Data adapted from Fustero et al., J. Org. Chem. 2008, 73, 9, 3523–3529.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[3]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[3]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography)

  • Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Systematically screen different solvent systems to find an eluent that gives good separation of the two regioisomer spots on a TLC plate. Aim for a difference in Rf values of at least 0.15.

  • Column Preparation: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen eluent system.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure separated isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified regioisomers.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Intermediate_A Hydrazone Intermediate A Attack_at_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_at_C2->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathways leading to regioisomers.

Troubleshooting_Workflow Start Start: Reaction yields a mixture of regioisomers Analyze Analyze Regioisomer Ratio (e.g., by ¹H NMR) Start->Analyze Decision Is Regioselectivity Acceptable (>95:5)? Analyze->Decision Option1 Option 1: Change Solvent (e.g., to TFE or HFIP) Decision->Option1 No Option2 Option 2: Adjust Reaction pH (Acidic or Basic) Decision->Option2 No Option3 Option 3: Separate Isomers (Column Chromatography) Decision->Option3 No End End: Desired Regioisomer Obtained Decision->End Yes Option1->Analyze Option2->Analyze

Caption: Troubleshooting workflow for poor regioselectivity.

Separation_Workflow Start Start: Crude Mixture of Regioisomers TLC TLC Solvent Screening (e.g., Hexane/EtOAc) Start->TLC Column Prepare Silica Gel Flash Column TLC->Column Load Load Sample onto Column Column->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions of Each Isomer Analyze->Combine End End: Isolated Pure Regioisomers Combine->End

Caption: Experimental workflow for regioisomer separation.

References

Technical Support Center: 4-Cyclopentyl-1H-pyrazole Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference with 4-cyclopentyl-1H-pyrazole. The following information is designed to help identify and mitigate common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern for compounds like this compound?

A1: Assay interference refers to any artifact in a biological assay that leads to a false positive or false negative result, independent of a specific, intended interaction between the compound and the biological target.[1][2] For small molecules like this compound, which contains a pyrazole scaffold, interference can arise from several mechanisms, including but not limited to compound aggregation, non-specific reactivity, fluorescence interference, or inhibition of reporter enzymes.[1][3][4] These effects can lead to a significant waste of resources by advancing compounds that lack true, specific activity.[1][2]

Q2: Is this compound classified as a Pan-Assay Interference Compound (PAIN)?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as "hits" in many different high-throughput screens due to non-specific activity.[1][2] While the pyrazole scaffold itself is a common motif in many approved drugs and is considered a "privileged structure" in medicinal chemistry, certain structural features can lead to assay interference.[5][6] There is no definitive public information classifying this compound as a PAIN. However, it is crucial to experimentally verify that any observed activity is not due to common interference mechanisms.

Q3: What are the most common types of assay interference I should be aware of when working with pyrazole-containing compounds?

A3: Researchers should be vigilant for the following common interference mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[4] This is a leading cause of false positives in biochemical screens.

  • Fluorescence Interference: Compounds that are intrinsically fluorescent (autofluorescence) or that quench the fluorescence of an assay's reporter molecule can interfere with fluorescence-based readouts.[7][8][9] Some pyrazoline derivatives are known to be fluorescent.

  • Luciferase Inhibition: Pyrazole-containing compounds have been reported to inhibit firefly luciferase, a common reporter enzyme in cell-based assays.[3] This can lead to a misinterpretation of results from reporter gene assays.

  • Chemical Reactivity: Some chemical functionalities can react non-specifically with proteins, leading to covalent modification and inhibition. While the this compound structure is not overtly reactive, this possibility should be considered.

Troubleshooting Guide

If you observe unexpected or difficult-to-reproduce activity with this compound, follow this guide to systematically investigate potential assay interference.

Problem 1: Apparent inhibition is observed, but the dose-response curve is steep or inconsistent.

Potential Cause: Compound Aggregation

Troubleshooting Steps:

  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated by detergents.[4]

  • Enzyme Concentration Dependence: Vary the concentration of the target enzyme. The IC50 of an aggregating inhibitor will typically increase linearly with the enzyme concentration.

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates of this compound in your assay buffer at relevant concentrations.[4][10]

Problem 2: In a fluorescence-based assay, the signal is unexpectedly high or low.

Potential Cause: Fluorescence Interference

Troubleshooting Steps:

  • Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer, using the same excitation and emission wavelengths as your assay. A significant signal indicates autofluorescence.[7][8]

  • Quenching Assay: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound. A compound-dependent decrease in the probe's fluorescence indicates quenching.[8]

  • Orthogonal Assay: Confirm the biological activity using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[7]

Problem 3: Activity is observed in a luciferase reporter gene assay.

Potential Cause: Direct Luciferase Inhibition

Troubleshooting Steps:

  • Luciferase Counter-Screen: Test this compound directly against purified luciferase enzyme in a cell-free assay.[3][11][12]

  • Use of an Alternative Reporter: Validate your findings using a different reporter system, such as a beta-lactamase or secreted alkaline phosphatase (SEAP) reporter.

  • Promoter-Swapped Control: Use a control cell line where the luciferase reporter is driven by a different, constitutively active promoter. Inhibition in this cell line would suggest off-target effects on the reporter itself.[3]

Quantitative Data Summary

Since no specific public data for assay interference by this compound is available, the following table provides an illustrative example of the type of data that should be generated during hit validation to assess potential interference liabilities.

Assay TypeTest CompoundIC50 (µM) without DetergentIC50 (µM) with 0.01% Triton X-100Notes
Target Enzyme AssayThis compound5.2> 100A significant shift in IC50 suggests aggregation-based inhibition.
Luciferase InhibitionThis compound12.5Not ApplicableIndicates direct inhibition of the reporter enzyme.
Fluorescence QuenchingThis compound25.0 (EC50)Not ApplicableConcentration at which 50% of the fluorescent signal is quenched.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if this compound forms aggregates at concentrations relevant to the biological assay.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the compound in the final assay buffer to achieve the desired test concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and matches the biological assay conditions (typically ≤1%).

  • Include a buffer-only control containing the same final DMSO concentration.

  • Incubate the samples under the same conditions (temperature, time) as the primary assay.

  • Transfer the samples to a suitable DLS cuvette or plate.

  • Acquire DLS data using a calibrated instrument.

  • Analyze the data to determine the particle size distribution. The presence of particles with a hydrodynamic radius significantly larger than a small molecule (e.g., >100 nm) is indicative of aggregation.[4][10]

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To assess the direct inhibitory activity of this compound on firefly luciferase.

Methodology:

  • Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS) in a white, opaque 96-well or 384-well plate.

  • Add a solution of purified recombinant firefly luciferase to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

  • Initiate the luminescent reaction by adding a luciferin-containing substrate solution to all wells.

  • Immediately measure the luminescence using a plate-based luminometer.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by fitting the dose-response data to a suitable model.[11][12]

Visualizations

Assay_Interference_Troubleshooting_Workflow start Unexpected Assay Result (e.g., Potent Hit, Steep Curve) check_aggregation Is inhibition aggregation-based? start->check_aggregation detergent_test Run assay with 0.01% Triton X-100 check_aggregation->detergent_test Yes check_fluorescence Is it a fluorescence-based assay? check_aggregation->check_fluorescence No dls_analysis Perform Dynamic Light Scattering (DLS) detergent_test->dls_analysis aggregation_confirmed Interference Confirmed: Aggregation dls_analysis->aggregation_confirmed Positive no_aggregation No evidence of aggregation dls_analysis->no_aggregation Negative no_aggregation->check_fluorescence autofluorescence_test Check for compound autofluorescence check_fluorescence->autofluorescence_test Yes check_luciferase Is it a luciferase reporter assay? check_fluorescence->check_luciferase No quenching_test Perform quenching assay autofluorescence_test->quenching_test fluorescence_interference Interference Confirmed: Fluorescence Artifact quenching_test->fluorescence_interference Positive no_fluorescence_issue No fluorescence interference quenching_test->no_fluorescence_issue Negative no_fluorescence_issue->check_luciferase luciferase_counterscreen Run counter-screen with purified luciferase check_luciferase->luciferase_counterscreen Yes valid_hit Result is likely a valid hit. Proceed with further validation. check_luciferase->valid_hit No luciferase_inhibition Interference Confirmed: Luciferase Inhibition luciferase_counterscreen->luciferase_inhibition Positive luciferase_counterscreen->valid_hit Negative Signaling_Pathway_Example cluster_reporter_assay Luciferase Reporter Assay Promoter Target Promoter Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene drives expression Luciferase_Protein Luciferase Enzyme Luciferase_Gene->Luciferase_Protein is translated to Light_Output Light Signal Luciferase_Protein->Light_Output catalyzes reaction Compound This compound Compound->Luciferase_Protein Potential Direct Inhibition

References

Technical Support Center: Optimizing Synthesis of 4-Cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclopentyl-1H-pyrazole, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address common challenges and optimize reaction conditions for this valuable compound.

Frequently Asked questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically a 2-cyclopentyl-1,3-dicarbonyl derivative, with hydrazine or a hydrazine salt.[1][2][3] The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

Q2: I am experiencing a consistently low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrazole synthesis and can stem from several factors.[4][5] A systematic approach to troubleshooting can help identify and resolve the problem. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the high purity of both the 1,3-dicarbonyl precursor and the hydrazine. Hydrazine, in particular, can degrade over time, leading to side reactions and the formation of colored impurities.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1][4]

  • Stoichiometry: A slight excess of hydrazine (1.1-1.2 equivalents) can sometimes be used to drive the reaction to completion, especially if the dicarbonyl compound is the limiting reagent.[1]

  • Catalyst: The choice and concentration of an acid catalyst, such as acetic acid or a mineral acid, can significantly impact the reaction rate and yield.[4]

Q3: My reaction mixture is turning a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored byproducts from the decomposition of the hydrazine starting material or oxidative side reactions.[1] To mitigate this:

  • Use a Mild Base: If using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the liberated acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification: The colored impurities can often be removed during workup and purification. Techniques like washing with a sodium bisulfite solution, treatment with activated charcoal, or purification by column chromatography are effective.[6]

Q4: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

A4: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. However, for the synthesis of this compound from a symmetrical precursor like 2-cyclopentylmalondialdehyde, regioisomer formation is not an issue. If an unsymmetrical precursor is used, factors like steric hindrance, electronic effects of substituents, and reaction pH can influence the isomeric ratio.[1]

Q5: What are the best methods for purifying the final this compound product?

A5: The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.[7]

  • Column Chromatography: For oily products or to separate closely related impurities, silica gel column chromatography is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexanes.[6][8]

  • Acid-Base Extraction: As a basic compound, this compound can be purified by dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and re-extracting the purified pyrazole into an organic solvent.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or degraded hydrazine. 2. Suboptimal reaction temperature or time. 3. Incorrect pH or catalyst concentration.1. Use fresh, high-purity hydrazine. 2. Gradually increase the reaction temperature and monitor by TLC. Consider using a higher boiling point solvent. 3. Optimize the amount of acid catalyst. If using a hydrazine salt, consider adding a mild base.
Formation of Multiple Products (excluding regioisomers) 1. Impure starting materials. 2. Side reactions due to prolonged heating or incorrect stoichiometry. 3. Decomposition of starting materials or product.1. Purify the 1,3-dicarbonyl precursor and use fresh hydrazine. 2. Monitor the reaction closely by TLC and stop when the starting material is consumed. Optimize the stoichiometry of the reactants. 3. Run the reaction at a lower temperature for a longer duration.
Product is an Oil and Difficult to Handle 1. Presence of residual solvent. 2. Product may have a low melting point. 3. Presence of impurities depressing the melting point.1. Dry the product under high vacuum. 2. Attempt to induce crystallization by scratching the flask or seeding with a crystal. 3. Purify by column chromatography.
Purified Product is Colored 1. Trace amounts of colored impurities from the reaction. 2. Product degradation upon exposure to air or light.1. Treat a solution of the product with activated charcoal and filter through celite before crystallization or final solvent removal. 2. Store the purified product under an inert atmosphere and protected from light.

Experimental Protocols

The synthesis of this compound involves two key stages: the preparation of a suitable 1,3-dicarbonyl precursor and the subsequent cyclization with hydrazine.

Protocol 1: Synthesis of 3-ethoxy-2-cyclopentylpropenal (A 1,3-Dicarbonyl Equivalent)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of aldehydes.[2][4][5][9][10]

Materials:

  • Cyclopentylacetaldehyde

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Triethyl orthoformate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (3 equivalents) in a suitable solvent like dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF solution while maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • To this mixture, add cyclopentylacetaldehyde (1 equivalent) dropwise.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure. The crude product is then reacted with sodium ethoxide in ethanol and triethyl orthoformate to yield 3-ethoxy-2-cyclopentylpropenal.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the Knorr pyrazole synthesis adapted for a 4-alkylpyrazole.[2][7]

Materials:

  • 3-ethoxy-2-cyclopentylpropenal

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Sodium acetate (if using hydrazine hydrochloride)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-ethoxy-2-cyclopentylpropenal (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Knorr Pyrazole Synthesis of 4-Alkylpyrazoles
Entry1,3-Dicarbonyl PrecursorHydrazine SourceSolventCatalystTemp (°C)Time (h)Yield (%)
12-ButylmalondialdehydeHydrazine hydrateEthanolAcetic acid (cat.)Reflux675
22-HexylmalondialdehydeHydrazine hydrateAcetic AcidNone100482
32-Isopropyl-1,3-propanedioneHydrazine hydrochlorideEthanolSodium AcetateReflux868
43-ethoxy-2-propylpropenalHydrazine hydrateMethanolNone601278

Note: This table presents representative data for analogous reactions and should be used as a guideline for optimizing the synthesis of this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_pyrazole Pyrazole Synthesis start_precursor Cyclopentylacetaldehyde vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start_precursor->vilsmeier workup_precursor Aqueous Workup & Extraction vilsmeier->workup_precursor ethoxylation Ethoxylation (NaOEt, CH(OEt)3) workup_precursor->ethoxylation purify_precursor Purification (Distillation/Chromatography) ethoxylation->purify_precursor precursor 3-ethoxy-2-cyclopentylpropenal purify_precursor->precursor start_pyrazole 3-ethoxy-2-cyclopentylpropenal cyclization Cyclocondensation (Knorr Synthesis) start_pyrazole->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization workup_pyrazole Aqueous Workup & Extraction cyclization->workup_pyrazole purify_pyrazole Purification (Chromatography/Crystallization) workup_pyrazole->purify_pyrazole product This compound purify_pyrazole->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in Pyrazole Synthesis cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield purity Impure Starting Materials issue->purity conditions Suboptimal Reaction Conditions issue->conditions stoichiometry Incorrect Stoichiometry issue->stoichiometry purify_reagents Purify/Use Fresh Reagents purity->purify_reagents Address with optimize_cond Optimize Temp, Time, Solvent, Catalyst conditions->optimize_cond Address with adjust_ratio Adjust Reactant Ratio (e.g., excess hydrazine) stoichiometry->adjust_ratio Address with

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Comparative Guide to Alternatives for M4 Receptor Studies: Moving Beyond 4-Cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a key player in regulating cholinergic and dopaminergic neurotransmission, is a promising therapeutic target for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. While 4-cyclopentyl-1H-pyrazole has served as a foundational scaffold in the development of M4 receptor modulators, the scientific community has actively sought more potent and selective tool compounds to dissect the intricate biology of this receptor. This guide provides a comprehensive comparison of advanced alternatives, focusing on their pharmacological profiles and the experimental methodologies used for their characterization.

A New Wave of Selective M4 Receptor Antagonists

Recent drug discovery efforts have yielded a series of potent and selective M4 receptor antagonists, including VU6013720 , VU6021302 , VU6021625 , and VU6028418 . These compounds offer significant advantages in terms of selectivity over other muscarinic receptor subtypes, a crucial factor in minimizing off-target effects.

Comparative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of these novel M4 antagonists.

Table 1: Potency (IC50) of M4 Receptor Antagonists at Human and Rat M4 Receptors

CompoundHuman M4 IC50 (nM)Rat M4 IC50 (nM)
VU6013720 0.5920
VU6021302 1.870
VU6021625 0.4457
VU6028418 4.1145

Table 2: Selectivity Profile (IC50 in nM and Fold-Selectivity) of M4 Antagonists at Rat Muscarinic Receptors

CompoundrM1 (nM)rM2 (nM)rM3 (nM)rM5 (nM)rM1 Fold-SelectivityrM2 Fold-SelectivityrM3 Fold-SelectivityrM5 Fold-Selectivity
VU6013720 1700670>10,000>10,000~85x~34x>500x>500x
VU6021302 >10,0002500>10,000>10,000>140x~36x>140x>140x
VU6021625 55003200>10,000>10,000~96x~56x>175x>175x

Table 3: Binding Affinity (Ki) of VU6028418 at Human Muscarinic Receptors

CompoundhM4 Ki (nM)hM1 IC50 (µM)hM2 IC50 (µM)hM3 IC50 (µM)hM5 IC50 (µM)
VU6028418 3.2>103.5>10>10

These data highlight the remarkable potency and selectivity of this series of compounds for the M4 receptor, particularly in human cell systems. VU6021625 emerges as a highly potent antagonist at both human and rat M4 receptors, with excellent selectivity against other muscarinic subtypes.[1] VU6028418 also demonstrates high affinity and selectivity for the human M4 receptor.

In Vivo Efficacy

The therapeutic potential of these selective M4 antagonists has been investigated in preclinical models of movement disorders. Notably, VU6021625 has been shown to reverse haloperidol-induced catalepsy in rodents, a model used to assess the potential of drugs to treat the motor symptoms of Parkinson's disease. This effect is absent in M4 receptor knockout mice, confirming the on-target activity of the compound.

M4 Receptor Signaling Pathway

The M4 muscarinic receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein.[2] Activation of the M4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of downstream effectors, such as protein kinase A (PKA), and influences neuronal excitability and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Conversion Blocked PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA_active->Cellular_Response Phosphorylates Targets Agonist Agonist Agonist->M4R Binds & Activates Antagonist Antagonist (e.g., VU6021625) Antagonist->M4R Binds & Blocks

Caption: M4 Receptor Signaling Pathway.

Experimental Protocols

The characterization of these compounds relies on robust and reproducible experimental assays. Below are detailed protocols for two key experiments used in M4 receptor research.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the M4 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (e.g., from CHO cells expressing M4R) mix_components Mix Membranes, Radioligand, and Test Compound/Control in 96-well plate prep_membranes->mix_components prep_radioligand Prepare Radioligand (e.g., [3H]-NMS) prep_radioligand->mix_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix_components prep_nsb Prepare Non-Specific Binding Control (e.g., Atropine) prep_nsb->mix_components incubate Incubate to Reach Equilibrium (e.g., 60-90 min at room temperature) mix_components->incubate filter Rapidly Filter through Glass Fiber Mats incubate->filter wash Wash to Remove Unbound Radioligand filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 and Ki count->analyze

References

A Comparative Guide to M4 Positive Allosteric Modulators: 4-Cyclopentyl-1H-pyrazole Derivatives versus VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chemotypes of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs): pyrazole derivatives, represented by the 4-cyclopentyl-1H-pyrazole scaffold, and the well-characterized compound VU0152100. The M4 receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia, and M4 PAMs offer a potential therapeutic avenue with improved selectivity over orthosteric agonists.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for VU0152100 and representative pyrazole-based M4 PAMs. It is important to note that the pyrazole data is for derivatives of the this compound core, as this core structure itself is not extensively characterized as a potent M4 PAM in the available literature.

Table 1: In Vitro Potency and Efficacy of M4 PAMs

Compound/ScaffoldAssay TypeParameterValueSpeciesReference
VU0152100 Calcium MobilizationEC50380 ± 93 nMRat[3]
VU0152100 Calcium MobilizationACh Fold Shift~23-fold at 1 µMRat[3]
Pyrazole Derivative (Compound 12) Radioligand BindingpKB6.3 - 6.5Human[4]
Pyrazole Derivative (Compound 12) Radioligand BindinglogαACh1.38 - 1.74Human[4]

Note: EC50 values represent the concentration of the PAM required to produce 50% of its maximal effect in the presence of a fixed concentration of acetylcholine (ACh). ACh Fold Shift indicates the extent to which the PAM potentiates the potency of acetylcholine. pKB is the negative logarithm of the equilibrium dissociation constant of the allosteric modulator, indicating its binding affinity. logαACh represents the cooperativity factor, with a higher value indicating greater potentiation of ACh binding affinity.

In Vivo and Preclinical Data

VU0152100 has been evaluated in several preclinical models, demonstrating its potential as an antipsychotic-like agent.

Table 2: In Vivo and Preclinical Profile of VU0152100

Preclinical ModelEffect of VU0152100SpeciesReference
Amphetamine-induced hyperlocomotionDose-dependent reversalRat, Mouse[1][2]
Amphetamine-induced disruption of prepulse inhibitionBlockade of disruptionRat[1]
Amphetamine-induced disruption of contextual fear conditioningBlockade of disruptionRat[1]
Amphetamine-induced dopamine release in nucleus accumbens and caudate-putamenReversal of increased dopamine levelsRat[1]

Data on the in vivo efficacy of simple this compound derivatives is limited in the public domain. Structure-activity relationship (SAR) studies on more complex pyrazole-based PAMs have been conducted, aiming to develop candidates for in vivo studies, including for PET imaging.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M4 receptor signaling pathway and the general workflows for key in vitro assays used to characterize M4 PAMs.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds PAM M4 PAM (e.g., VU0152100) PAM->M4R binds allosterically G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., modulation of ion channels) PKA->Downstream phosphorylates Calcium_Mobilization_Workflow cluster_prep Assay Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis plate_cells Plate cells expressing M4 receptor and a promiscuous G-protein (e.g., Gαq/i5) load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye add_pam Add M4 PAM (e.g., VU0152100) at various concentrations load_dye->add_pam add_ach Add a fixed concentration of Acetylcholine (EC20) add_pam->add_ach measure_fluorescence Measure fluorescence change (calcium mobilization) over time add_ach->measure_fluorescence plot_data Plot concentration-response curves measure_fluorescence->plot_data calculate_ec50 Calculate EC50 and maximal response plot_data->calculate_ec50

References

comparing the efficacy of different pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides a comparative overview of the efficacy of different pyrazole-based inhibitors, with a focus on their application as anti-inflammatory and anti-cancer agents. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Pyrazole-Based Cyclooxygenase (COX) Inhibitors

Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[2] There are two primary isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]

The following table summarizes the in vitro inhibitory activity of selected pyrazole-based COX inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; a lower IC50 value indicates greater potency.[2][3]

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-20.04375
COX-115
SC-558 COX-20.009>1000
COX-1>10
Phenylbutazone COX-22.40.42
COX-11.0

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A standardized method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay.[2]

  • Enzyme Preparation : Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Compound Preparation : The pyrazole-based inhibitor is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction Mixture : The reaction is initiated by adding the enzyme to a reaction buffer containing a heme cofactor and a substrate, typically arachidonic acid.

  • Incubation : The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection : The COX activity is measured by quantifying the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis : The percentage of COX inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[1]

Signaling Pathway for COX Inhibition

COX_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins H (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory Homeostasis Homeostasis Prostaglandins_Physiological->Homeostasis Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Inhibitor Pyrazole-Based Inhibitor Inhibitor->COX2

Caption: Inhibition of COX-2 by pyrazole-based inhibitors blocks the conversion of arachidonic acid.

Pyrazole-Based Kinase Inhibitors in Cancer Therapy

Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1][4]

The table below presents the efficacy of several pyrazole-based kinase inhibitors against different cancer cell lines, with IC50 values indicating their anti-proliferative activity.[5]

CompoundTarget Kinase(s)Cell LineCancer TypeIC50 (µM)
Compound 6 Aurora AHCT116Colon Cancer0.39
MCF7Breast Cancer0.46
AT7518 CDKHCT116Colon Cancer0.411
MCF7Breast Cancer0.533
Compound 24 CDK1HepG2Liver Cancer0.05
HCT116Colon Cancer1.68
Compound 25 CDK1HepG2Liver Cancer0.028
HCT116Colon Cancer0.035
Afuresertib analog (Compound 2) Akt1HCT116Colon Cancer0.95

Experimental Protocol: Cell Viability Assay (MTT Assay)

The anti-proliferative efficacy of kinase inhibitors is commonly assessed using cell viability assays such as the MTT assay.[6]

  • Cell Culture : Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment : Cells are treated with different concentrations of the pyrazole-based inhibitor (e.g., 1, 5, 10, 25, and 50 µM) for a specified period (e.g., 48 hours).[6]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading : The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are then determined by plotting the percent cell viability against the inhibitor concentration.[6]

Experimental Workflow for Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Pyrazole Inhibitor Dilutions C Treat Cells with Inhibitor Concentrations A->C B Culture Cancer Cell Lines B->C D Incubate for 48 hours C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate Percent Cell Viability F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 value of a pyrazole-based inhibitor using an MTT assay.

References

Validating the Bioactivity of 4-Cyclopentyl-1H-pyrazole: A Comparative Guide for Cell Line-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 4-cyclopentyl-1H-pyrazole in various cell lines. Given the limited specific data on this particular compound, this document outlines a series of recommended experimental approaches based on the known biological activities of structurally related pyrazole derivatives. We present comparative data from alternative pyrazole compounds to offer a baseline for activity assessment.

Comparative Bioactivity of Pyrazole Derivatives

The following table summarizes the reported bioactivities of various pyrazole compounds in different cancer cell lines. This data can serve as a reference for evaluating the potential efficacy of this compound.

CompoundCell Line(s)Assay TypeBioactivity (IC50/GI50)Reference Compound
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMTB strain H37RvBACTEC 12B medium (ALAMAR radiometric system)6.25 µg/mL concentrationRifampin (0.25 µg/mL)
Pyrazole analogue 5bK562, A549, MCF-7Tumor cell growth inhibition0.021 µM, 0.69 µM, 1.7 µMABT-751[1][2]
Pyrazole analogue 5eK562, MCF-7, A549Tumor cell growth inhibitionPotent activityABT-751[1]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1, PANC-1, MDA-MB-231, MCF-7MTT cell viability assayModerate cytotoxicityCisplatin, Gemcitabine[3]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7MTT cell viability assay81.48 ± 0.89 µMCisplatin, Gemcitabine[3]

Experimental Protocols for Bioactivity Validation

To ascertain the biological effects of this compound, a tiered approach starting with general cytotoxicity screening, followed by more specific mechanism-of-action studies, is recommended.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial screen determines the dose-dependent effect of the compound on cell viability.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells (e.g., MCF-7, A549, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

  • Methodology:

    • Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Cell Cycle Analysis

This experiment investigates the effect of the compound on cell cycle progression.

  • Objective: To determine if this compound causes cell cycle arrest at a specific phase.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.

    • Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

    • Incubate the cells to allow for DNA staining.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

4. Tubulin Polymerization Assay

Several pyrazole derivatives have been shown to target the microtubule network. This assay can validate if this compound has a similar mechanism.[5]

  • Objective: To assess the in vitro effect of this compound on the polymerization of tubulin.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add this compound at various concentrations, a positive control (e.g., paclitaxel), and a negative control (vehicle) to the tubulin solution in a 96-well plate.

    • Monitor the change in absorbance or fluorescence over time at 37°C using a plate reader. An increase in signal indicates tubulin polymerization.

Visualizing Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Bioactivity Validation

The following diagram illustrates a logical workflow for validating the bioactivity of a novel compound like this compound.

G Experimental Workflow for Bioactivity Validation A Compound Synthesis & Characterization B Cell Viability Screening (MTT Assay) A->B C Determine IC50 Value B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Target-Based Assays (e.g., Tubulin Polymerization) D->G H Data Analysis & Conclusion E->H F->H G->H

Experimental Workflow for Bioactivity Validation

Hypothetical Signaling Pathway for Pyrazole-Induced Apoptosis

Based on the known mechanisms of other anticancer pyrazole derivatives, a potential signaling pathway leading to apoptosis is depicted below. This pathway suggests that the compound may induce cell cycle arrest and ultimately apoptosis through the modulation of key regulatory proteins.

G Hypothetical Pyrazole-Induced Apoptosis Pathway compound This compound tubulin Tubulin Polymerization compound->tubulin inhibition microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase Caspase Activation apoptosis->caspase

Hypothetical Pyrazole-Induced Apoptosis Pathway

By following the outlined experimental protocols and using the provided comparative data and workflow diagrams, researchers can systematically validate the bioactivity of this compound and elucidate its potential mechanisms of action in relevant cell line models.

References

Assessing the Selectivity of 4-Cyclopentyl-1H-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The selectivity of these inhibitors is a critical determinant of their therapeutic efficacy and safety profile. This guide provides a comparative assessment of the selectivity of pyrazole derivatives, with a focus on analogs that inform our understanding of 4-cyclopentyl-1H-pyrazole derivatives. Due to the limited publicly available kinase screening data specifically for this compound derivatives, this guide will utilize data from closely related 4-amino-1H-pyrazole derivatives as a case study to illustrate the principles of selectivity assessment.

Executive Summary

This guide details the selectivity profile of 4-amino-1H-pyrazole derivatives, specifically compounds 3f and 11b , against a panel of kinases. Compound 11b demonstrates notable selectivity for Janus kinases (JAKs), particularly JAK2 and JAK3, while compound 3f exhibits a broader kinase inhibition profile. This comparative analysis underscores the significant impact of substitutions on the pyrazole core in determining target selectivity. The experimental methodologies for biochemical kinase assays and cellular proliferation assays are provided, offering a framework for assessing the selectivity of novel chemical entities.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of 4-amino-1H-pyrazole derivatives was assessed against a panel of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the primary targets and the percentage of inhibition against a broader kinase panel.

Table 1: IC50 Values of 4-Amino-1H-Pyrazole Derivatives Against Janus Kinases (JAKs)

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)
3f 3.4[1]2.2[1]3.5[1]
11b >10001215
Ruxolitinib3.32.8428

Data for compounds 3f and 11b are from a study on 4-amino-1H-pyrazole derivatives. Ruxolitinib is included as a reference JAK inhibitor.

Table 2: Selectivity Profile of Compounds 3f and 11b Against a Panel of 14 Protein Kinases at 20 nM

Kinase TargetCompound 3f (% Inhibition)Compound 11b (% Inhibition)
JAK1 88[1]<10
JAK2 80[1]75
JAK3 79[1]72
CDK2/cyclin A65<10
VEGFR258<10
FGFR155<10
EGFR45<10
MET42<10
MERK138<10
Aurora A35<10
MEK132<10
LCK28<10
SRC25<10
CHK121<10

This table illustrates the broader kinase activity of compound 3f compared to the more selective profile of compound 11b at a fixed concentration.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. The following are representative protocols for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute the purified kinase enzyme to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing the specific peptide or protein substrate for the kinase.

    • Prepare a stock solution of [γ-33P]ATP. The final ATP concentration in the assay should ideally be at the Km value for the specific kinase to accurately determine the IC50.

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the [γ-33P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter mat using a scintillation counter or a phosphorimager.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on specific kinase signaling pathways.

  • Cell Culture :

    • Culture the desired cancer cell lines (e.g., HEL and K562 for JAK-dependent proliferation) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure :

    • Seed the cells into 96-well plates at a predetermined density.

    • Allow the cells to attach and resume growth overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Measurement :

    • Add a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the assessment of this compound derivatives.

Signaling_Pathway cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Modulation

Caption: The JAK-STAT signaling pathway, a primary target for many pyrazole-based inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound_Synthesis Synthesize Pyrazole Derivatives Primary_Screening Primary Kinase Screen (Single Concentration) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination for Hits Primary_Screening->IC50_Determination Selectivity_Panel Broad Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Proliferation_Assay Cellular Proliferation/Viability Assays Selectivity_Panel->Proliferation_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot for pSTAT) Proliferation_Assay->Target_Engagement Off_Target_Assays Cellular Off-Target Assessment Target_Engagement->Off_Target_Assays

References

A Comparative Guide to the Cross-Reactivity Profile of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific cross-reactivity data for 4-cyclopentyl-1H-pyrazole is not extensively available in the public domain. This guide therefore provides a comparative analysis of well-characterized, structurally related pyrazole-based kinase inhibitors to offer a representative understanding of the cross-reactivity profiles that can be expected from this class of compounds. The data presented is for illustrative purposes for researchers, scientists, and drug development professionals.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Achieving selectivity is a primary challenge in their development due to the highly conserved ATP-binding site across the human kinome.[1] Off-target activity can lead to unforeseen side effects, but can also present opportunities for drug repurposing.[1] A thorough understanding of a compound's cross-reactivity is crucial for its development as a safe and effective therapeutic agent.

This guide compares three representative pyrazole-containing kinase inhibitors: Ruxolitinib, Barasertib, and Tozasertib, focusing on their selectivity profiles against their primary targets and key off-targets.

Quantitative Comparison of Inhibitory Potency

The selectivity of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against a panel of kinases. A lower value indicates greater potency. The following table summarizes the biochemical potency of the selected pyrazole-based inhibitors against various kinases.

Kinase TargetRuxolitinib (IC50/Ki nM)Barasertib (IC50/Ki nM)Tozasertib (IC50 nM)
Primary Targets
JAK13.3[2]--
JAK22.8[2]--
Aurora A-1369[3]30[4]
Aurora B-0.37 [3][5][6]68[4]
Aurora C-17.0[3]-
Key Off-Targets
JAK3428[2]--
TYK219[2]--
ABL--Inhibits[7]
FLT3--Inhibits[7]
RIPK1--180[4]
Data presented as IC50 or Ki values from biochemical assays. A lower value signifies higher potency. "-" indicates data not readily available or not a primary target/off-target of interest.

Summary of Selectivity:

  • Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, which are critical in cytokine signaling.[2][8] It shows significantly less activity against JAK3.[2]

  • Barasertib is a highly selective inhibitor of Aurora B kinase, with over 3000-fold more selectivity for Aurora B than Aurora A.[5][9] Aurora kinases are key regulators of mitosis.[3]

  • Tozasertib is a pan-Aurora kinase inhibitor, with potent activity against both Aurora A and B.[4][10] It also demonstrates significant off-target activity against other kinases like ABL and FLT3.[7]

Signaling Pathway Context

To understand the functional implications of on- and off-target inhibition, it is essential to visualize the signaling pathways in which these kinases operate.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P Dimerization Gene Gene Expression (Proliferation, Differentiation, etc.) STAT_P->Gene Nucleus Nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Figure 1: Simplified JAK-STAT signaling pathway inhibited by Ruxolitinib.

Aurora_Kinase_Pathway Aurora Kinase Mitotic Regulation cluster_mitosis Key Mitotic Events G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Centrosome Centrosome Maturation M_Phase->Centrosome Spindle Spindle Assembly M_Phase->Spindle Chromosome Chromosome Segregation M_Phase->Chromosome AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Cytokinesis AuroraB->Chromosome Inhibitors Barasertib Tozasertib Inhibitors->AuroraA Inhibitors->AuroraB Barasertib (highly selective)

Figure 2: Role of Aurora A and B kinases in mitosis, targeted by Barasertib and Tozasertib.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is achieved through robust biochemical and cellular assays. Below are summaries of two common methodologies.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This method measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases by quantifying the amount of ADP produced in the kinase reaction.[11]

Principle: The assay is performed in two steps. First, the kinase reaction is performed in the presence of the inhibitor. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then quantified via a luciferase/luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[12]

Procedure:

  • Kinase Reaction: Purified recombinant kinases are incubated with their specific substrates, ATP, and serial dilutions of the test compound (e.g., this compound) in multi-well plates.

  • Reaction Termination & ATP Depletion: ADP-Glo™ Reagent is added to stop the reaction and eliminate any unconsumed ATP.[13]

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP.[13]

  • Signal Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is read by a plate luminometer.

  • Data Analysis: Luminescence is plotted against inhibitor concentration to determine the IC50 value for each kinase, indicating the potency of inhibition.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C D 4. Measure Luminescence (Luciferase/Luciferin Reaction) C->D E 5. Calculate IC50 (Dose-Response Curve) D->E

Figure 3: Experimental workflow for the ADP-Glo™ in vitro kinase assay.

Chemical Proteomics (e.g., Kinobeads)

This approach identifies inhibitor targets, including off-targets, directly from the native proteome in cell or tissue lysates.[14] It relies on competitive binding between the test compound and a broad-spectrum kinase inhibitor probe immobilized on beads.

Principle: "Kinobeads" are an affinity resin with immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[15] In a competitive binding experiment, cell lysate is pre-incubated with the free test inhibitor. The inhibitor binds to its targets, preventing them from being captured by the kinobeads. The proteins captured on the beads are then identified and quantified by mass spectrometry.[16]

Procedure:

  • Cell Lysis: Cells or tissues are lysed to produce a protein extract containing kinases in their native state.

  • Competitive Binding: The lysate is incubated with various concentrations of the test inhibitor (or DMSO as a control).

  • Kinobeads Enrichment: The pre-incubated lysate is then added to the kinobeads. Kinases not bound by the test inhibitor will bind to the beads.[15]

  • Digestion & Mass Spectrometry: The captured proteins are eluted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: The abundance of each kinase captured in the presence of the inhibitor is compared to the control. A decrease in abundance indicates binding of the inhibitor to that kinase, allowing for the generation of dose-response curves and determination of binding affinity.

By employing these and other methodologies, a comprehensive cross-reactivity profile can be established, providing essential insights into the selectivity and potential therapeutic applications of novel pyrazole-based compounds like this compound.

References

A Comparative Guide to the In Vivo Efficacy of Pyrazole-Based JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of pyrazole-based Janus kinase (JAK) inhibitors, with a focus on analogs containing the 4-cyclopentyl-1H-pyrazole scaffold. Given the central role of the JAK-STAT signaling pathway in various malignancies and inflammatory diseases, pyrazole-containing compounds have emerged as a promising class of therapeutic agents. This document summarizes key experimental data, details relevant in vivo methodologies, and visualizes critical biological pathways and experimental workflows to aid in the evaluation and development of novel pyrazole-based inhibitors.

Comparative In Vivo Efficacy of Pyrazole-Based JAK Inhibitors

The following table summarizes the in vivo efficacy of ruxolitinib, a potent JAK1/2 inhibitor featuring a this compound core, and novel pyrazole-based JAK1/2 inhibitors, referred to as WU derivatives. This comparison, while not exclusively of 4-cyclopentyl analogs, provides valuable insights into the therapeutic potential of the broader pyrazole class in preclinical models of hematological disorders.

CompoundAnimal ModelDisease ModelDosing RegimenKey In Vivo Efficacy OutcomesReference
Ruxolitinib NSG MiceHodgkin Lymphoma (L-428) Xenograft45.0 mg/kg, oral, dailySignificantly prolonged median survival to 51.5 days vs. 21 days in control.[1]
Ruxolitinib NSG MicePrimary Mediastinal B-cell Lymphoma (Karpas-1106P) Xenograft45.0 mg/kg, oral, dailySignificantly prolonged median survival to 41.5 days vs. 20 days in control.[1]
Ruxolitinib Balb/c MiceMyeloproliferative Neoplasm (MPN) induced by Ba/F3-EpoR-JAK2V617F cells180 mg/kg, oral, twice dailyMarkedly reduced splenomegaly and circulating inflammatory cytokines; prolonged survival to >90% at day 22.
WU4 C57BL/6 MiceAcute Graft-versus-Host Disease (GvHD)30 mg/kg, oral, dailySignificantly improved survival and reduced GvHD severity compared to vehicle.
WU8 C57BL/6 MiceAcute Graft-versus-Host Disease (GvHD)30 mg/kg, oral, dailySignificantly improved survival and reduced GvHD severity compared to vehicle; showed increased percentage of regulatory T cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for the xenograft and GvHD models cited in this guide.

Murine Xenograft Model for Hematological Malignancies

Objective: To evaluate the in vivo anti-tumor efficacy of pyrazole-based JAK inhibitors against human lymphoma cell lines.

Animal Model: Immunodeficient mice (e.g., NOD-scid gamma - NSG™) are utilized to prevent graft rejection of human tumor cells.

Cell Lines: Human Hodgkin lymphoma (e.g., L-428) or primary mediastinal B-cell lymphoma (e.g., Karpas-1106P) cell lines expressing luciferase for in vivo bioluminescence imaging.

Procedure:

  • Cell Implantation: A predetermined number of tumor cells (e.g., 5 x 10^6) are injected intravenously or subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly through bioluminescence imaging or caliper measurements.

  • Treatment Initiation: Once tumors are established (e.g., palpable or a detectable bioluminescent signal), mice are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., ruxolitinib) is administered orally at a specified dose and frequency (e.g., 45 mg/kg daily). The control group receives a vehicle.

  • Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by bioluminescence or tumor volume) and overall survival. Body weight and general health are monitored as indicators of toxicity.

  • Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed to compare treatment and control groups.

Murine Model of Acute Graft-versus-Host Disease (GvHD)

Objective: To assess the potential of pyrazole-based JAK inhibitors to mitigate GvHD following allogeneic hematopoietic cell transplantation (allo-HCT).

Animal Model: A major histocompatibility complex (MHC)-mismatched allo-HCT model is used (e.g., C57BL/6 donor to BALB/c recipient mice).

Procedure:

  • Recipient Conditioning: Recipient mice receive a lethal dose of total body irradiation to ablate their hematopoietic system.

  • Cell Transplantation: Recipients are transplanted with a combination of T-cell depleted bone marrow and splenic T cells from donor mice.

  • Treatment: The test compound (e.g., WU4 or WU8) is administered orally to the recipient mice daily, starting from the day of transplantation for a specified duration.

  • GvHD Monitoring: Mice are monitored daily for clinical signs of GvHD, including weight loss, posture, activity, fur texture, and skin integrity. A clinical GvHD score is assigned.

  • Survival Analysis: The primary endpoint is overall survival.

  • Immunophenotyping: At the end of the study or at specific time points, tissues such as spleen and liver are harvested to analyze immune cell populations (e.g., regulatory T cells, antigen-presenting cells) by flow cytometry to understand the mechanism of action.

Visualizations

The following diagrams illustrate the key signaling pathway targeted by these pyrazole analogs and a typical experimental workflow for in vivo efficacy testing.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK (active) JAK->pJAK STAT STAT (inactive) pSTAT pSTAT (active) STAT->pSTAT pJAK->STAT Phosphorylates Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Analog (e.g., Ruxolitinib) Inhibitor->JAK Inhibits Xenograft_Workflow start Start: Select Animal Model and Cell Line implantation Tumor Cell Implantation (e.g., intravenous or subcutaneous) start->implantation monitoring Tumor Growth Monitoring (Bioluminescence / Calipers) implantation->monitoring randomization Randomization into Treatment & Control Groups monitoring->randomization treatment Drug Administration (e.g., oral gavage) randomization->treatment assessment Efficacy Assessment (Tumor Volume, Survival) treatment->assessment analysis Data Analysis and Statistical Evaluation assessment->analysis end End: Determine In Vivo Efficacy analysis->end

References

Validating Off-Target Effects of 4-Cyclopentyl-1H-Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted drug discovery, the 4-cyclopentyl-1H-pyrazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. While on-target efficacy is paramount, a thorough understanding and validation of off-target effects are critical for predicting potential toxicity and ensuring clinical success. This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the off-target profile of kinase inhibitors containing this scaffold, using the JAK inhibitor Ruxolitinib as a primary example and comparing it with Tofacitinib.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. Compounds built upon the this compound core, such as the FDA-approved JAK1/2 inhibitor Ruxolitinib, demonstrate high affinity for their primary targets. However, like many ATP-competitive inhibitors, they can interact with other kinases, leading to off-target effects.[1] A comparative analysis of the inhibitory activity (IC50) against a panel of kinases is the first step in characterizing this profile.

Below is a summary of the kinase inhibition profiles for Ruxolitinib, which features a pyrazole-based structure, and Tofacitinib, another prominent JAK inhibitor. Lower IC50 values indicate higher potency.

Kinase TargetRuxolitinib IC50 (nM)Tofacitinib IC50 (nM)Kinase FamilyNotes
JAK1 3.3[2]112[3][4]Tyrosine KinasePrimary On-Target
JAK2 2.8[2]20[3][4]Tyrosine KinasePrimary On-Target
JAK3 428[2]1[3][4]Tyrosine KinaseLower affinity/potential off-target
TYK2 19[2]Not widely reportedTyrosine KinaseModerate off-target activity
ROCK1 25[2]Not AvailableSerine/Threonine KinaseSignificant off-target activity
ROCK2 7[2]Not AvailableSerine/Threonine KinaseSignificant off-target activity

This data highlights that while both drugs target the JAK family, their selectivity profiles differ. Ruxolitinib is most potent against JAK1 and JAK2, whereas Tofacitinib has the highest potency for JAK3.[2][3][4] Notably, Ruxolitinib also shows significant inhibitory activity against ROCK kinases, an important off-target consideration.[2] Some studies on 4-amino-(1H)-pyrazole derivatives have also shown off-target activity against other cancer-related kinases like Flt-3 and VEGFR-2.[5]

Experimental Protocols for Off-Target Validation

A multi-pronged experimental approach is essential for robustly validating off-target effects. This typically involves a tiered strategy, moving from broad biochemical screens to more physiologically relevant cell-based assays.

Biochemical Kinase Profiling

This is a foundational in vitro method to determine the inhibitory activity of a compound against a large panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound derivative) against hundreds of purified recombinant kinases.

Methodology:

  • Assay Format: Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard as they directly measure enzyme activity, minimizing false positives.[3]

  • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.

  • Kinase Reaction: The reaction mixture typically includes the purified kinase, a specific substrate (peptide or protein), ATP (spiked with 33P-ATP), and necessary cofactors in a buffered solution.

  • Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.[6]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement and identify off-targets in a more physiological context—within intact cells or tissue lysates.[1][7] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.[7][8]

Objective: To assess the thermal stabilization of proteins in a cellular environment upon compound binding, indicating direct interaction.

Methodology:

  • Cell Treatment: Live cells are incubated with the test compound or a vehicle control (DMSO) to allow for target engagement.[9]

  • Heat Challenge: The treated cells are heated to a range of temperatures.[7][9] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified. This can be done on a single-target basis using methods like Western Blotting or on a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling).[7]

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[10]

Phenotypic Screening

Phenotypic screening assesses the overall effect of a compound on a cell or organism without a preconceived target, making it an unbiased method to uncover unexpected off-target effects that result in a specific cellular phenotype.[11][12]

Objective: To identify the biological consequences of compound treatment by observing changes in cellular phenotype, which may arise from either on-target or off-target activity.

Methodology:

  • Assay System: A biologically relevant cellular model is used (e.g., cancer cell lines, primary cells) that can be assessed using high-content imaging or other phenotypic readouts.[11]

  • Compound Treatment: Cells are treated with the test compound across a range of concentrations.

  • Phenotypic Readout: After incubation, changes in cellular morphology, proliferation, apoptosis, or the expression of specific biomarkers are measured. High-content imaging systems can quantify multiple phenotypic parameters simultaneously.

  • Data Analysis: The phenotypic profile of the test compound is compared to a library of reference compounds with known mechanisms of action. A similar profile suggests a shared on-target or off-target effect. Unbiased target identification methods, such as genetic screening (e.g., CRISPR-Cas9 knockout screens), can then be employed to deconvolve the molecular target responsible for the observed phenotype.[13]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in off-target validation.

experimental_workflow cluster_0 Biochemical & In Silico Screening cluster_1 Cellular Validation cluster_2 Functional & Phenotypic Analysis a Compound of Interest (this compound derivative) b Large-Scale Kinase Panel Screen a->b c Computational Off-Target Prediction a->c d Cellular Thermal Shift Assay (CETSA) b->d e Phospho-STAT Flow Cytometry d->e f Phenotypic Screening (High-Content Imaging) e->f g Identification of Off-Target Liabilities f->g h Selective Compound Profile g->h Iterative Optimization

Caption: Workflow for validating small molecule off-target effects.

signaling_pathway cluster_on_target On-Target Pathway (JAK/STAT) cluster_off_target Off-Target Pathway Example Cytokine_R Cytokine Receptor JAK JAK1 / JAK2 Cytokine_R->JAK STAT STAT JAK->STAT Nucleus_On Nucleus STAT->Nucleus_On Gene_Expr_On Gene Expression (e.g., Inflammation) Nucleus_On->Gene_Expr_On ROCK ROCK2 Myosin Myosin Light Chain ROCK->Myosin Actin Actin Cytoskeleton Myosin->Actin Cell_Morph Cell Morphology & Adhesion Changes Actin->Cell_Morph Inhibitor Pyrazole-Based Inhibitor Inhibitor->JAK Intended Inhibition Inhibitor->ROCK Unintended Inhibition (Off-Target Effect)

Caption: On-target vs. potential off-target signaling pathways.

References

Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, pyrazole and imidazole, both five-membered aromatic heterocycles containing two nitrogen atoms, are particularly prominent. Despite being structural isomers (C₃H₄N₂), the different arrangement of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—imparts distinct physicochemical and pharmacological properties that significantly influence their application in drug design.[1] This guide provides an objective, data-driven comparison of these two critical scaffolds to aid researchers in their strategic selection for drug development programs.

Structural and Physicochemical Properties

The seemingly subtle difference in the placement of nitrogen atoms leads to significant variations in the electronic distribution, stability, and reactivity of pyrazole and imidazole rings. Imidazole is generally considered a more stable and stronger base than pyrazole.[1][2][3] This is attributed to the more favorable N-C-N arrangement in imidazole, which avoids the potentially repulsive adjacent N-N bond present in pyrazole.[1]

The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor.[4] Similarly, imidazole possesses these capabilities. These hydrogen bonding features are crucial for molecular recognition and binding to biological targets.[5]

Below is a summary of key physicochemical properties:

PropertyPyrazoleImidazoleMethod of Determination
Structure 1,2-Diazole1,3-DiazoleX-ray Crystallography
pKa (of conjugate acid) 2.5[5]7.0[6]Potentiometric Titration
Standard Enthalpy of Formation (Solid, 298.15 K) 105.4 ± 0.7 kJ/mol[2]49.8 kJ/mol[2]Static Bomb Combustion Calorimetry
Boiling Point 186-188°C[7]256°CStandard Distillation
Solubility Water solubleWater solubleAqueous Solubility Measurement

Table 1: Comparison of the fundamental physicochemical properties of pyrazole and imidazole scaffolds.

Biological Activity and Therapeutic Applications

Both pyrazole and imidazole are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][8]

Pyrazole:

The pyrazole scaffold is a cornerstone in the development of a diverse array of therapeutic agents.[9] It is notably present in many nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, as well as analgesics and antipyretics such as antipyrine and metamizole.[7][9] In recent years, pyrazole-containing compounds have gained significant traction as kinase inhibitors in oncology.[10] The pyrazole ring's ability to form key hydrogen bonds and participate in π-stacking interactions within the ATP-binding pocket of kinases makes it a valuable scaffold for designing potent and selective inhibitors.[10] A review of clinically tested protein kinase inhibitors revealed 42 compounds with an unfused pyrazole ring, compared to only 10 with an imidazole ring, highlighting its importance in this area.[10]

Imidazole:

The imidazole ring is a fundamental component of many natural biological molecules, including the amino acid histidine, histamine, and vitamin B12, underscoring its biocompatibility and importance in physiological processes.[8][11] Imidazole-based compounds have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8][11] For instance, the "azole" class of antifungal agents, such as ketoconazole and fluconazole, are based on an imidazole pharmacophore that inhibits fungal cytochrome P450 enzymes.[12]

Metabolic Stability

A critical aspect of drug design is ensuring adequate metabolic stability to achieve desired pharmacokinetic profiles. In this regard, pyrazole often holds an advantage over imidazole. The pyrazole ring is generally more resistant to oxidative metabolism by enzymes like cytochrome P450 (CYP450).[4] In contrast, imidazole and other related heterocycles can be more susceptible to metabolic oxidative cleavage, potentially leading to the formation of reactive electrophilic fragments.[4] The higher stability of pyrazole against oxygenases is thought to be due to its more acidic nature, which makes it less prone to oxidative degradation.[4] Scaffold hopping from more metabolically labile rings to a pyrazole has been a successful strategy to enhance the metabolic stability of drug candidates.[13]

Experimental Protocols

To provide a practical context for the comparison, below are generalized experimental protocols for assessing key properties of pyrazole- and imidazole-containing compounds.

Protocol 1: Determination of pKa via Potentiometric Titration

  • Preparation of Analyte Solution: A 0.01 M solution of the pyrazole or imidazole derivative is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel at 25°C and stirred continuously. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Incubation Mixture Preparation: A reaction mixture is prepared containing HLM (e.g., 0.5 mg/mL protein), NADPH (a cofactor for CYP450 enzymes, e.g., 1 mM), and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding the test compound (pyrazole or imidazole derivative, e.g., 1 µM final concentration) to the pre-warmed (37°C) incubation mixture.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Structural formulas of pyrazole and imidazole.

G Workflow for In Vitro Metabolic Stability Assay A Prepare Incubation Mixture (HLM, NADPH, Buffer) B Pre-warm to 37°C A->B C Add Test Compound (Initiate Reaction) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate Half-life and Clearance G->H G Generalized Kinase Inhibition Pathway cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Downstream Signaling) Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor Pyrazole/Imidazole Kinase Inhibitor Inhibitor->Kinase Binds to ATP Pocket

References

Safety Operating Guide

Proper Disposal of 4-Cyclopentyl-1H-Pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-cyclopentyl-1H-pyrazole, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible laboratory practice. The following procedures have been compiled based on safety data sheets (SDS) for structurally similar pyrazole-based compounds. While a specific SDS for this compound was not located, the general principles for handling and disposing of hazardous chemical waste are applicable.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound in a poorly ventilated area or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][4]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4]

Quantitative Data Summary

The following table summarizes key hazard classifications for pyrazole-based compounds, which should be considered when handling and disposing of this compound.

Hazard ClassificationCategoryDescription
Acute Oral Toxicity4Harmful if swallowed.[4]
Skin Corrosion/Irritation2Causes skin irritation.[2][4]
Serious Eye Damage/Irritation2Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[2][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into the environment or sewer system.[2][3]

Experimental Protocol for Chemical Waste Neutralization (for illustrative purposes only - always consult with your institution's EHS department):

While direct on-site treatment is not recommended without proper facilities and expertise, a general conceptual understanding of the principles involved can be beneficial. The primary recommended disposal method is incineration by a licensed waste disposal company. One safety data sheet suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Store in a designated, clearly labeled, and sealed container.

  • Containerization: Use a chemically resistant and leak-proof container for waste accumulation. Ensure the container is properly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Documentation: Maintain a log of the accumulated waste, including the quantity and date of addition.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Handover: Provide the waste disposal personnel with all necessary documentation, including the Safety Data Sheet (if available) or a summary of the known hazards.

Logical Relationships in Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify this compound for Disposal hazards Consult SDS/Safety Information (Harmful, Irritant) start->hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Segregate Waste ppe->segregate containerize Properly Label and Containerize segregate->containerize storage Store in a Safe and Ventilated Area containerize->storage contact_ehs Contact EHS/Waste Contractor storage->contact_ehs end Compliant and Safe Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guide for 4-Cyclopentyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-cyclopentyl-1H-Pyrazole. The following procedures are based on best practices for handling similar pyrazole derivatives and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar pyrazole compounds, this compound should be handled as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/Specification
Eye and Face Chemical safety goggles or a face shield worn over safety glasses.[4][5]Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[4][6]
Hand Chemical-resistant gloves (e.g., disposable nitrile gloves).[4][5]Glove material should be selected based on the specific solvent used.[5]
Body A laboratory coat or a long-sleeved, seamless gown.[4][7]Should be buttoned and fit properly to cover as much skin as possible.[5]
Respiratory Use in a well-ventilated area is required.[2][4] A respirator may be necessary if dust or fumes are generated.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.[4]
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[5]---

Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure safety. All operations should be conducted in a designated area, such as a chemical fume hood, to control potential airborne contaminants.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh the Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform the Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A typical workflow for safely handling this compound in a laboratory setting.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

Table 2: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][6] If they feel unwell, seek medical advice.[1][6]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, get medical attention.[2][6]
Eye Contact Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do.[1][6] Continue rinsing.[1][6] If eye irritation persists, get medical advice.[2][6]
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[8] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_waste_processing Waste Processing cluster_waste_disposal Final Disposal collect_solid Solid Waste (e.g., contaminated gloves, paper towels) segregate Segregate into Compatible Waste Streams collect_solid->segregate collect_liquid Liquid Waste (e.g., reaction mixtures, solvents) collect_liquid->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store in a Designated, Well-Ventilated Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs Arrange for Disposal document_disposal Document Waste for Disposal Records contact_ehs->document_disposal

Caption: A systematic process for the safe disposal of waste containing this compound.

Table 3: Waste Disposal Guidelines

Waste TypeContainerLabelingStorage
Solid Waste A dedicated, sealed container lined with a chemically resistant bag.[8]Clearly labeled as "Hazardous Chemical Waste" with the full chemical name and associated hazards.[8]Stored in a designated waste accumulation area, away from incompatible materials.[8]
Liquid Waste A leak-proof, chemically compatible container with a secure lid.[8]Clearly labeled as "Hazardous Chemical Waste" with the full chemical name, solvent composition, and associated hazards.[8]Stored in secondary containment that can hold 110% of the volume of the primary container.[8] Stored away from incompatible materials, particularly strong oxidizing agents.[8]
Sharps A designated sharps container.Labeled as "Sharps Waste" and "Hazardous Chemical Waste."Stored in a secure location to prevent accidental punctures.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for any chemical you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.